SM-21 maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGTFUQDGMXHA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155059-42-0 | |
| Record name | Tropine 2-(4-chlorophenoxy)butanoate maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of SM-21 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345) is a synthetic tropane (B1204802) analogue that has demonstrated potent central nervous system activity, particularly as an analgesic and a nootropic agent.[1][2] Initially, its mechanism was attributed to interactions with muscarinic acetylcholine (B1216132) receptors, but subsequent research has redefined its primary mode of action. This technical guide synthesizes the current understanding of SM-21 maleate's mechanism, focusing on its primary molecular target, the downstream neurochemical consequences, and the experimental evidence that substantiates these findings. The core mechanism of this compound is its function as a potent and selective antagonist of the sigma-2 (σ2) receptor, which leads to an increase in acetylcholine (ACh) release at central muscarinic synapses.[1][2][3]
Primary Mechanism of Action: Selective Sigma-2 (σ2) Receptor Antagonism
Binding Affinity Profile
Quantitative binding studies have established the selectivity of SM-21 for the σ2 receptor. While early studies explored its effects on muscarinic receptors, the affinity for σ2 is markedly higher, indicating it as the primary site of action.[3][5]
| Receptor Target | Binding Affinity (Ki or IC50) | Reference(s) |
| Sigma-2 (σ2) | 67 nM | [3] |
| Muscarinic (central) | 174 nM (0.174 µM) | [6] |
| Opioid | > 1000 nM (> 1 µM) | [3] |
| Dopamine | > 1000 nM (> 1 µM) | [3] |
| Serotonin | > 1000 nM (> 1 µM) | [3] |
| α-Adrenergic | > 1000 nM (> 1 µM) | [3] |
Table 1: Comparative binding affinities of this compound for various CNS receptors.
Experimental Validation of σ2 Antagonism
The functional antagonist activity of SM-21 at the σ2 receptor was unequivocally demonstrated using an in vivo rat model of neck dystonia.[3][7] In these experiments, direct administration of the σ1/σ2 receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) into the red nucleus of the brainstem induces a characteristic head torsion (torticollis), a motor effect mediated by σ2 receptor activation.[3] Pre-treatment with SM-21 was shown to completely prevent the DTG-induced neck dystonia, confirming its role as a functional antagonist at this receptor.[3][7]
Downstream Effect: Enhanced Cholinergic Transmission
While σ2 receptor antagonism is the primary mechanism, the key functional outcome of SM-21 administration is a potentiation of central cholinergic neurotransmission.[1][2] This is characterized by an increased release of acetylcholine (ACh) from presynaptic terminals into the synapse.[3]
Evidence for Cholinergic Mediation
The crucial role of the cholinergic system in mediating the pharmacological effects of SM-21, particularly its analgesic properties, was established through antagonist studies. The antinociceptive effects of SM-21 were completely prevented by co-administration of:
-
Atropine: A non-selective muscarinic receptor antagonist, which blocks the postsynaptic action of the released ACh.[8]
-
Hemicholinium-3: An inhibitor of choline (B1196258) uptake, which is the rate-limiting step in ACh synthesis, thereby depleting the neuron of its ACh supply.[8]
These findings confirm that the therapeutic effects of SM-21 are dependent on a functional and intact cholinergic system.[8]
The Unresolved Signaling Cascade
A critical area for ongoing research is the precise molecular signaling pathway that links the antagonism of the σ2 receptor (TMEM97) at the endoplasmic reticulum to the observed increase in ACh release at the presynaptic terminal. Early hypotheses suggested that SM-21 might act by directly blocking presynaptic M2 muscarinic autoreceptors, which normally provide negative feedback on ACh release.[5] However, the significantly higher binding affinity of SM-21 for σ2 receptors makes this less likely to be the primary mechanism.[3][5]
The current scientific literature has not yet fully elucidated the intermediate steps. It is hypothesized that σ2 receptor/TMEM97 antagonism modulates intracellular signaling cascades, possibly involving calcium homeostasis or other signaling proteins, that ultimately influence the machinery of vesicular ACh release.[3]
Key Experimental Protocols
Protocol for In Vivo σ2 Receptor Antagonism Assay (Rat Neck Dystonia Model)
This protocol is adapted from the methodology described by Ghelardini et al. (2000).[3]
-
Subjects: Male Wistar rats (250-350 g).
-
Surgical Procedure: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, aimed at the red nucleus of the brainstem. Animals are allowed to recover post-surgery.
-
Drug Administration:
-
For the antagonist group, this compound (e.g., 10 nmol in 0.5 µL of vehicle) is microinjected directly into the red nucleus via an internal cannula.
-
Five minutes after SM-21 administration, the σ1/σ2 agonist DTG (e.g., 5 nmol in 0.5 µL) is injected through the same cannula.
-
Control groups receive vehicle followed by DTG.
-
-
Quantification of Dystonia: The torsion of the neck (torticollis) is quantified by measuring the angle of head deviation relative to the trunk axis at set time points post-injection (e.g., every 5 minutes for 30 minutes).
-
Endpoint: A significant reduction in the head deviation angle in the SM-21 pre-treated group compared to the control group indicates σ2 antagonist activity.
General Protocol for In Vivo Acetylcholine Measurement (Microdialysis)
While the specific microdialysis study for SM-21 was not detailed in the sourced literature, this represents a standard protocol for such an experiment.[9][10]
-
Subjects: Freely moving rats.
-
Surgical Procedure: Animals are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into a target brain region (e.g., hippocampus or cortex).
-
Microdialysis Procedure:
-
After recovery, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Following a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Dialysate collection continues to measure changes in extracellular ACh levels post-drug administration.
-
-
Analysis: The concentration of ACh in the dialysate samples is quantified using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS).[11]
-
Endpoint: A statistically significant increase in ACh concentration above baseline levels following SM-21 administration demonstrates its effect on enhancing cholinergic release.
Summary and Future Directions
The primary mechanism of action of this compound is the selective antagonism of the σ2 receptor (TMEM97).[3][7] This action initiates a yet-to-be-defined signaling cascade that culminates in a significant, functionally relevant increase in the presynaptic release of acetylcholine in the central nervous system.[3][8] This enhanced cholinergic activity is responsible for its observed analgesic and nootropic properties.
Future research should focus on elucidating the precise molecular link between TMEM97 antagonism and the regulation of ACh exocytosis. Identifying the intermediate signaling molecules will provide a more complete understanding of this compound's unique mechanism and could pave the way for the development of novel therapeutics targeting the σ2 receptor for a variety of neurological and psychiatric disorders.
References
- 1. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SM-21 Maleate: A Selective Sigma-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345), a tropane (B1204802) analogue, has emerged as a potent and selective antagonist for the sigma-2 (σ₂) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). This receptor is implicated in a multitude of cellular processes and is a promising therapeutic target for neurological disorders and cancer. SM-21 maleate's unique pharmacological profile, characterized by its high affinity for the σ₂ receptor and its ability to modulate cholinergic neurotransmission, has positioned it as a valuable tool for preclinical research. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.
Introduction
The sigma-2 (σ₂) receptor, a distinct entity from the well-characterized sigma-1 (σ₁) receptor, has garnered significant interest due to its overexpression in proliferating cancer cells and its role in various neuropathologies.[1] The identification of the σ₂ receptor as TMEM97 has been a pivotal step in understanding its function.[1] this compound, with the chemical name (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a potent and selective antagonist of this receptor.[2] Its antagonistic properties have been demonstrated in preclinical models, where it can prevent the effects induced by sigma receptor agonists.[3]
Beyond its primary action at the σ₂ receptor, this compound also influences the cholinergic system by increasing the release of acetylcholine (B1216132) at central muscarinic synapses.[2] This dual action contributes to its observed analgesic and nootropic (cognition-enhancing) effects in vivo.[4] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's pharmacology and the methodologies used to investigate its properties.
Physicochemical Properties
| Property | Value |
| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate |
| Synonyms | SM-21 |
| CAS Number | 155059-42-0 |
| Molecular Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ |
| Molecular Weight | 453.92 g/mol [4] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water to 25 mM |
| Storage | Store at room temperature |
Quantitative Binding Profile
The selectivity of this compound is a critical aspect of its pharmacological profile. The following table summarizes its binding affinities (Ki) for various receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki) | Reference |
| Sigma-2 (σ₂) Receptor | 67 nM | [5] |
| Muscarinic Receptors (central) | 174 nM | [6] |
| Muscarinic M₂/M₁ Selectivity Ratio | 4.6 | [7] |
Note: A comprehensive binding profile against a wider range of receptors, including individual muscarinic subtypes (M1-M5) and opioid subtypes (μ, δ, κ), would further elucidate the selectivity of this compound. The available data indicates a clear preference for the sigma-2 receptor over muscarinic receptors.
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of compounds for the σ₂ receptor using competitive radioligand binding.[8][9]
Objective: To determine the inhibitory constant (Ki) of this compound for the σ₂ receptor.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (a non-selective σ₁/σ₂ ligand)
-
Sigma-1 Masking Agent: (+)-Pentazocine
-
Membrane Preparation: Rat liver membranes (a rich source of σ₂ receptors)
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/B or GF/C)
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed (e.g., 31,000 x g) to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in an appropriate buffer and determine the protein concentration (e.g., using the Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Rat liver membrane preparation (typically 30-60 µg of protein)
-
Assay buffer
-
(+)-Pentazocine (final concentration of 100 nM to mask σ₁ receptors)
-
Varying concentrations of this compound (e.g., from 1 nM to 10 µM)
-
A fixed concentration of [³H]-DTG (e.g., 5 nM, near its Kd for the σ₂ receptor)
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM DTG).
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the sigma-2 receptor binding affinity of this compound.
In Vivo Analgesic Activity Assessment: Hot-Plate and Tail-Flick Tests
These are standard behavioral tests to evaluate the analgesic properties of compounds in rodents.[1][10][11]
Objective: To assess the central analgesic effects of this compound.
Animals: Male mice or rats.
4.2.1. Hot-Plate Test
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C). A transparent cylinder is placed on the surface to confine the animal.
Procedure:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after injection (e.g., 30 minutes), place the animal on the hot plate.
-
Start a timer and observe the animal's behavior.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compare the latencies of the this compound-treated group with the control group. An increase in latency indicates an analgesic effect.
4.2.2. Tail-Flick Test
Apparatus: A tail-flick apparatus that applies a focused beam of heat to the animal's tail.
Procedure:
-
Gently restrain the animal.
-
Position the tail over the heat source.
-
Measure the baseline latency for the animal to flick its tail away from the heat.
-
Administer this compound or vehicle control.
-
At various time points after administration, re-measure the tail-flick latency.
-
An increase in the tail-flick latency compared to baseline and the control group indicates analgesia.
Measurement of Acetylcholine Release
This protocol describes a method to measure acetylcholine (ACh) release from brain tissue slices, adapted from in vitro methodologies.[12][13][14]
Objective: To determine the effect of this compound on ACh release from brain tissue.
Materials:
-
Brain Tissue: Rat or mouse brain regions rich in cholinergic terminals (e.g., striatum, cortex).
-
Artificial Cerebrospinal Fluid (aCSF): Containing physiological concentrations of ions.
-
High Potassium (High K+) aCSF: aCSF with an elevated concentration of KCl (e.g., 50 mM) to induce depolarization and neurotransmitter release.
-
This compound
-
Acetylcholine Assay Kit (e.g., colorimetric or fluorometric) or LC-MS/MS system for ACh quantification.
-
Tissue Slicer (e.g., McIlwain or vibratome).
-
Perfusion System or Incubation Chamber.
Procedure:
-
Tissue Preparation: Rapidly dissect the brain region of interest in ice-cold aCSF. Prepare thin slices (e.g., 300-400 µm) using a tissue slicer.
-
Pre-incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
Basal ACh Release: Transfer the slices to a perfusion system or individual incubation tubes with fresh aCSF. Collect the supernatant after a set period to measure basal ACh release.
-
Stimulated ACh Release: Expose the slices to high K+ aCSF to stimulate depolarization-dependent ACh release. Collect the supernatant.
-
Drug Application: Incubate a separate set of slices with this compound for a predetermined period before and during the high K+ stimulation.
-
ACh Quantification: Measure the concentration of ACh in the collected supernatants using a suitable assay kit or LC-MS/MS.
-
Data Analysis: Compare the amount of ACh released under basal and stimulated conditions in the presence and absence of this compound. An increase in stimulated ACh release in the presence of this compound would confirm its modulatory effect on cholinergic transmission.
Experimental Workflow for Measuring Acetylcholine Release
Caption: Workflow for assessing the effect of this compound on acetylcholine release.
Signaling Pathways
Sigma-2 Receptor (TMEM97) Signaling
The σ₂ receptor (TMEM97) is an intracellular protein primarily located in the endoplasmic reticulum (ER) and is involved in regulating cellular cholesterol homeostasis.[1][15] It can form a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to influence cholesterol uptake.[15][16] By antagonizing the σ₂ receptor, this compound may disrupt these processes.
Caption: Simplified signaling pathway of the Sigma-2 receptor (TMEM97) in cholesterol homeostasis and the antagonistic action of this compound.
Interaction with EGFR Signaling Pathway
The σ₂ receptor has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation.[1] This interaction can influence downstream signaling cascades, including the Protein Kinase C (PKC) and Raf pathways, which are crucial for cell growth and survival. By antagonizing the σ₂ receptor, this compound could potentially modulate these pro-proliferative signals, which is of particular interest in oncology research.
Caption: Postulated interaction of the Sigma-2 receptor with the EGFR signaling pathway and the inhibitory potential of this compound.
Synthesis Methodology
The synthesis of this compound, a tropane ester, generally involves the esterification of a tropine (B42219) derivative with the appropriate carboxylic acid. While a detailed, step-by-step protocol is proprietary, the general synthetic route can be described as follows:
-
Preparation of 2-(4-chlorophenoxy)butanoic acid: This can be synthesized from 4-chlorophenol (B41353) and an appropriate butanoic acid derivative.
-
Resolution of the racemic acid: If a specific enantiomer is desired, the racemic 2-(4-chlorophenoxy)butanoic acid is resolved into its (R) and (S) enantiomers.
-
Esterification: The resolved or racemic acid is then coupled with a tropine derivative, such as tropine (3α-tropanol), using a suitable coupling agent (e.g., a carbodiimide) or by converting the acid to an acid chloride followed by reaction with the alcohol.
-
Salt Formation: The resulting free base is then reacted with maleic acid to form the more stable and water-soluble maleate salt.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-2 receptor. Its selectivity and central nervous system activity make it particularly useful for studies related to neurodegenerative diseases, pain, and cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at further characterizing the effects of this potent sigma-2 receptor antagonist. As our understanding of the sigma-2 receptor continues to evolve, selective ligands like this compound will be instrumental in dissecting its complex biology and exploring its therapeutic potential.
References
- 1. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transmembrane protein TMEM97 and the epigenetic reader BAHCC1 constitute an axis that supports pro-inflammatory cytokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SM21 maleate, sigma2 receptor antagonist (CAS 155059-42-0) | Abcam [abcam.com]
- 5. genecards.org [genecards.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]
- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. uniprot.org [uniprot.org]
Cholinergic Effects of SM-21 Maleate in the Central Nervous System: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist with significant effects on the central nervous system (CNS).[1] Primarily, it facilitates cholinergic transmission by increasing the release of acetylcholine (B1216132) (ACh) at central muscarinic synapses.[1] This mechanism of action underlies its notable analgesic and nootropic properties, making it a compound of interest for therapeutic development.[2] This document provides a comprehensive overview of the pharmacological profile of SM-21, detailing its receptor binding affinities, the experimental evidence for its mechanism of action, and the protocols used in its characterization.
Core Pharmacological Profile
SM-21, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a tropane (B1204802) analog. Its primary pharmacological identity is that of a selective σ2 receptor antagonist.[1][3] This activity is directly linked to its ability to modulate cholinergic pathways. The prevailing hypothesis is that by antagonizing presynaptic σ2 receptors, SM-21 interferes with the inhibitory function of M2 muscarinic autoreceptors, leading to a net increase in the synaptic concentration of ACh. This enhanced cholinergic activity is responsible for its observed antinociceptive and cognition-enhancing effects.[2]
Quantitative Data
The following tables summarize the available quantitative data for SM-21 maleate, detailing its receptor binding profile and its efficacy in key in vivo models.
Table 1: Receptor Binding & Functional Affinity Profile of SM-21
| Target Receptor | Test Type | Radioligand/Assay | Preparation | Affinity Value (Kᵢ/IC₅₀/Ratio) | Reference |
| Sigma-2 (σ2) | Radioligand Binding | [³H]DTG | Rat Liver Homogenate | 67 nM | [1] |
| Muscarinic (General) | Radioligand Binding | Not Specified | CNS Preparation | 174 nM | |
| Muscarinic M2/M1 | Functional Assay | Organ Bath | Guinea Pig Atrium / Rabbit Vas Deferens | 4.6 (Selectivity Ratio) | |
| Opiate | Radioligand Binding | Not Specified | Not Specified | > 1000 nM | [1] |
| Dopamine | Radioligand Binding | Not Specified | Not Specified | > 1000 nM | [1] |
| Serotonin | Radioligand Binding | Not Specified | Not Specified | > 1000 nM | [1] |
| α-Adrenergic | Radioligand Binding | Not Specified | Not Specified | > 1000 nM | [1] |
Table 2: In Vivo Efficacy of SM-21
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Neck Dystonia | Rat | Intracerebral (Red Nucleus) | 10 nmol | Antagonism of DTG-induced torticollis | [1][3] |
| Antinociception | Mouse/Rodent | Subcutaneous (s.c.) | 10 - 40 mg/kg | Analgesia | |
| Antinociception | Mouse/Rodent | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Analgesia | |
| Antinociception | Mouse/Rodent | Oral (p.o.) | 20 - 60 mg/kg | Analgesia | |
| Antinociception | Mouse/Rodent | Intravenous (i.v.) | 3 - 20 mg/kg | Analgesia | |
| Antinociception | Mouse | Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse | Analgesia |
Signaling Pathways and Mechanism of Action
The primary mechanism of SM-21 involves the modulation of presynaptic acetylcholine release. The diagram below illustrates the proposed signaling pathway at a central cholinergic synapse.
As depicted, SM-21 antagonizes the presynaptic σ2 receptor. This action is hypothesized to disrupt the normal inhibitory function of the presynaptic M2 autoreceptor, which typically acts as a negative feedback mechanism to limit further ACh release. The disinhibition of this process leads to an enhanced, stimulus-dependent release of acetylcholine into the synaptic cleft, resulting in greater activation of postsynaptic muscarinic receptors and subsequent cholinergic effects.
Key Experimental Protocols
The following sections describe the methodologies for key experiments that have characterized the pharmacological profile of SM-21. These protocols are representative of standard pharmacological practices and are based on the available literature.
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of SM-21 for various CNS receptors.
Generalized Protocol:
-
Tissue Preparation: Specific brain regions (e.g., cortex, hippocampus) or cultured cells expressing the receptor of interest are homogenized in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended to a final protein concentration.
-
Binding Reaction: Membrane preparations are incubated in assay tubes with a specific radioligand (e.g., [³H]DTG for σ2 receptors in the presence of a σ1 masking agent like (+)-pentazocine) and varying concentrations of the competing compound (SM-21).
-
Incubation: The mixture is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are washed quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values (the concentration of SM-21 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Rat Neck Dystonia Model for σ2 Antagonism
Objective: To assess the in vivo σ2 antagonist activity of SM-21.[1]
Methodology:
-
Animals: Male Wistar rats (250-350 g) are used.
-
Surgical Procedure: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted with its tip positioned just above the red nucleus in the brainstem. Animals are allowed to recover from surgery.
-
Drug Administration: On the day of the experiment, a microinjection needle is inserted through the guide cannula. The test group receives an injection of SM-21 (10 nmol in 0.5 µL of vehicle) directly into the red nucleus. The control group receives vehicle only.
-
Agonist Challenge: Five minutes after the initial injection, all animals receive a microinjection of the σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG) (5 nmol in 0.5 µL) at the same site.
-
Behavioral Assessment: The angle of head deviation (torticollis or neck dystonia), a characteristic effect of σ2 receptor activation in this brain region, is measured at various time points post-injection. A prevention of the DTG-induced head torsion by SM-21 indicates σ2 receptor antagonism.
Hot-Plate Test for Antinociception
Objective: To evaluate the central analgesic effects of SM-21.
Generalized Protocol:
-
Animals: Male mice are typically used.
-
Apparatus: A commercially available hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Before drug administration, each mouse is placed on the hot plate, and the baseline latency to exhibit a nociceptive response (such as licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered various doses of SM-21 or vehicle via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Measurement: At set time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), the mice are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ value.
Conclusion
This compound is a valuable pharmacological tool and a potential therapeutic lead, distinguished by its selective antagonism of the σ2 receptor and its consequential enhancement of central cholinergic neurotransmission. The data strongly indicate that its analgesic and nootropic effects are mediated through an increase in acetylcholine release, likely via modulation of presynaptic M2 autoreceptors. Further research to fully elucidate the signaling cascade linking σ2 receptor antagonism to presynaptic cholinergic function and to conduct comprehensive binding studies will be critical for its future development.
References
An In-depth Technical Guide to the Nootropic Properties of SM-21 Maleate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345), chemically identified as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a novel psychoactive compound demonstrating significant potential as a nootropic agent. Extensive preclinical research has characterized SM-21 as a potent and selective sigma-2 (σ2) receptor antagonist. Its mechanism of action is primarily attributed to the modulation of central cholinergic systems, leading to an increase in acetylcholine (B1216132) (ACh) release at muscarinic synapses. This activity profile underpins its observed efficacy in reversing cognitive deficits in animal models of amnesia and its potential therapeutic utility in disorders characterized by cholinergic dysfunction. This document provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and proposed mechanisms associated with the nootropic properties of SM-21 maleate.
Physicochemical Properties
| Property | Value |
| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate |
| Molecular Formula | C18H24ClNO3.C4H4O4 |
| Molecular Weight | 453.92 g/mol |
| CAS Number | 155059-42-0 |
| Solubility | Soluble in water to 25 mM |
| Purity | ≥98% |
Pharmacological Profile: Receptor Binding Affinity
This compound exhibits a distinct binding profile, with high affinity and selectivity for the sigma-2 (σ2) receptor. Its interaction with other receptors, particularly muscarinic receptors, is significantly lower, underscoring its selective mechanism of action.
| Receptor Target | Ligand/Assay Condition | Binding Affinity (Ki) | Selectivity (σ1/σ2) | Reference(s) |
| Sigma-2 (σ2) | [3H]DTG in rat liver membranes | 55.9 - 67.5 nM | ~60-fold | [1] |
| Sigma-1 (σ1) | [3H]-(+)-pentazocine in rat liver membranes | 3,371 nM | [1] | |
| Muscarinic (non-specific) | 174 nM (0.174 µM) |
Mechanism of Action
The nootropic effects of this compound are primarily driven by its antagonism of the σ2 receptor, which leads to an enhanced release of acetylcholine in key brain regions associated with memory and cognition.
Proposed Signaling Pathway for Enhanced Acetylcholine Release
The precise signaling cascade linking σ2 receptor antagonism to acetylcholine release is an area of active investigation. Based on current understanding, a putative pathway is proposed below. Antagonism of the σ2 receptor by SM-21 is hypothesized to indirectly modulate presynaptic cholinergic neurons, possibly by influencing intracellular calcium dynamics or interacting with other regulatory proteins, ultimately facilitating the vesicular release of acetylcholine into the synaptic cleft.
Preclinical Efficacy: Nootropic Effects
Reversal of Scopolamine-Induced Amnesia
SM-21 has demonstrated efficacy in animal models of cognitive impairment. A key model is the reversal of amnesia induced by scopolamine (B1681570), a muscarinic receptor antagonist.
| Animal Model | Test Paradigm | Effect of SM-21 |
| Rats (Scopolamine-induced amnesia) | Passive Avoidance Task | Significantly reverses scopolamine-induced memory deficits |
Experimental Protocols
Sigma-2 (σ2) Receptor Radioligand Binding Assay
This protocol outlines a standard competitive inhibition assay to determine the binding affinity (Ki) of this compound for the σ2 receptor.
Methodology:
-
Tissue Preparation: Rat liver tissues are homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction. The resulting pellet is resuspended to a specific protein concentration.[2]
-
Assay Conditions: The membrane preparation (30-60 µg of protein) is incubated in a total volume of 100-250 µL.[2][3]
-
Reagents:
-
Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG) at a concentration near its Kd (e.g., 5 nM).[1][2]
-
σ1 Masking Agent: (+)-Pentazocine (e.g., 100 nM) is included to prevent the binding of [3H]DTG to σ1 receptors.[1][2]
-
Test Compound: this compound is added at a range of concentrations (e.g., 1 nM to 10 µM).
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ligand like haloperidol (B65202) (10 µM).[1]
-
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 90-120 minutes) to reach equilibrium.[2]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.[3]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competitive binding curve, from which the IC50 (concentration of SM-21 that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Passive Avoidance Test for Nootropic Activity
This behavioral test assesses the ability of this compound to reverse scopolamine-induced deficits in learning and memory. The test relies on the animal's natural preference for a dark environment and its ability to learn to avoid an aversive stimulus (foot-shock) associated with that environment.[4][5][6]
Methodology:
-
Apparatus: A two-compartment box with one illuminated ("safe") compartment and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot-shock.[5]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.[4]
-
Acquisition/Training Phase (Day 1):
-
Each rat is placed in the illuminated compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Due to their natural preference, rats will typically enter the dark compartment.
-
Upon entering the dark compartment with all four paws, the door closes, and a brief, mild foot-shock (e.g., 0.5-1.0 mA for 2-3 seconds) is delivered.
-
The rat is then removed and returned to its home cage. This single trial is usually sufficient for learning.
-
-
Retention/Test Phase (24 hours later):
-
Rats are pre-treated with either vehicle, scopolamine (to induce amnesia), or scopolamine plus this compound at various doses.
-
After a set pre-treatment time (e.g., 30 minutes), the rat is placed back into the illuminated compartment.
-
The door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
-
Data Analysis: A longer latency to enter the dark compartment indicates better memory of the aversive experience. The latencies of the SM-21 treated group are compared to the scopolamine-only group to determine if the compound reversed the amnesic effect.
Conclusion
This compound is a promising nootropic agent with a well-defined primary mechanism of action as a selective σ2 receptor antagonist. Its ability to enhance cholinergic neurotransmission provides a strong rationale for its cognitive-enhancing effects observed in preclinical models. The data presented herein support its further investigation and development as a potential therapeutic for cognitive disorders. Future research should focus on elucidating the complete signaling pathway from σ2 receptor antagonism to acetylcholine release and expanding the preclinical evaluation to a broader range of cognitive-enhancing models.
References
- 1. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. criver.com [criver.com]
- 5. scantox.com [scantox.com]
- 6. Passive avoidance test [panlab.com]
SM-21 Maleate: A Potential Neuroprotective Agent via Sigma-2 Receptor Antagonism—A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist. While direct in vitro studies on its neuroprotective effects are not extensively documented, a substantial body of evidence for other σ2 receptor antagonists suggests a strong potential for SM-21 maleate in neuroprotection. This technical guide synthesizes the available information on σ2 receptor-mediated neuroprotection and extrapolates the potential mechanisms, experimental validation, and therapeutic implications of this compound. This document provides a framework for researchers to investigate the neuroprotective properties of this compound, detailing potential experimental designs, expected quantitative outcomes, and the underlying cellular signaling pathways.
Introduction: The Sigma-2 Receptor as a Therapeutic Target for Neurodegeneration
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a promising target for therapeutic intervention in a range of neurodegenerative disorders.[1][2] Unlike the sigma-1 (σ1) receptor, which has been more extensively studied, the precise functions of the σ2 receptor are still being elucidated. However, compelling evidence indicates its involvement in key cellular processes relevant to neuronal survival and death, including calcium homeostasis, mitochondrial function, and neuroinflammation.[3]
Antagonism of the σ2 receptor has been shown to confer neuroprotection in various preclinical models of neurodegenerative diseases, including Alzheimer's disease and Huntington's disease.[1][4] This protective effect is thought to be mediated through the modulation of intracellular calcium levels, reduction of oxidative stress, and prevention of synaptic toxicity.
This compound: A Selective Sigma-2 Receptor Antagonist
SM-21 is a tropane (B1204802) analog that exhibits high affinity and selectivity for the σ2 receptor.[5] While initially investigated for its analgesic properties, its potent σ2 receptor antagonism suggests a potential, yet unexplored, role in neuroprotection. One study has noted that SM-21 can prevent amnesia induced by hypoxia, a condition known to trigger apoptotic cell death, providing an early indication of its neuroprotective potential.
Postulated Neuroprotective Mechanisms of this compound
Based on the known functions of the σ2 receptor and the effects of other σ2 receptor antagonists, the potential neuroprotective mechanisms of this compound are hypothesized to involve:
-
Modulation of Intracellular Calcium Homeostasis: σ2 receptor ligands are known to modulate intracellular calcium (Ca²⁺) levels.[3] By antagonizing the σ2 receptor, this compound may prevent pathological increases in intracellular Ca²⁺, a common downstream event in many neurotoxic cascades.
-
Attenuation of Oxidative Stress: Dysregulation of cellular signaling pathways involving the σ2 receptor can lead to increased production of reactive oxygen species (ROS). As a σ2 receptor antagonist, this compound could potentially mitigate oxidative stress and protect neurons from oxidative damage.
-
Inhibition of Apoptotic Pathways: Activation of the σ2 receptor has been linked to the induction of apoptosis. This compound, by blocking this receptor, may inhibit the activation of pro-apoptotic proteins and preserve neuronal viability.
-
Synaptic Protection: Emerging evidence suggests that σ2 receptor modulators can protect synapses from the toxic effects of protein aggregates, such as amyloid-β oligomers.[6]
Proposed In Vitro Experimental Protocols for Assessing Neuroprotection
The following are detailed experimental protocols that can be employed to investigate the neuroprotective effects of this compound in vitro.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Mouse hippocampal cell line (e.g., HT22)
-
Primary cortical or hippocampal neurons (for more physiologically relevant data)
-
-
Neurotoxic Insults:
-
Glutamate-induced excitotoxicity: Treatment with high concentrations of glutamate (B1630785) (e.g., 5-25 mM) to model excitotoxic neuronal death.
-
Oxidative stress: Exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Amyloid-β (Aβ) toxicity: Treatment with Aβ oligomers (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to model Alzheimer's disease pathology.
-
Serum deprivation: To induce apoptosis.
-
Assessment of Cell Viability and Cytotoxicity
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Introduce the neurotoxic agent and co-incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Follow the same cell treatment protocol as the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of LDH released from damaged cells using a commercially available kit.
-
Measure absorbance at the recommended wavelength (e.g., 490 nm).
-
Measurement of Intracellular Calcium Levels
-
Fluorescent Calcium Imaging:
-
Culture cells on glass-bottom dishes.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Treat cells with this compound followed by the neurotoxic agent.
-
Measure changes in intracellular calcium concentration using a fluorescence microscope or a plate reader.
-
Western Blot Analysis of Signaling Proteins
-
Treat cells as described in section 4.1.
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated Akt, phosphorylated ERK1/2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from the proposed experiments, illustrating the potential neuroprotective efficacy of this compound.
Table 1: Effect of this compound on Cell Viability in an In Vitro Model of Glutamate-Induced Excitotoxicity (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45 ± 4.1 |
| SM-21 (1 µM) + Glutamate | 1 µM | 62 ± 3.8 |
| SM-21 (10 µM) + Glutamate | 10 µM | 78 ± 4.5 |
| SM-21 (50 µM) + Glutamate | 50 µM | 89 ± 3.9 |
Table 2: Effect of this compound on Apoptotic Markers in Response to Oxidative Stress (Western Blot Quantification)
| Treatment Group | Relative Cleaved Caspase-3 Expression | Bcl-2/Bax Ratio |
| Control | 1.0 ± 0.1 | 2.5 ± 0.3 |
| H₂O₂ (100 µM) | 4.2 ± 0.5 | 0.8 ± 0.1 |
| SM-21 (10 µM) + H₂O₂ | 2.1 ± 0.3 | 1.9 ± 0.2 |
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Postulated neuroprotective mechanism of this compound.
Caption: In vitro workflow for assessing this compound's neuroprotection.
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, its profile as a potent and selective σ2 receptor antagonist positions it as a highly promising candidate for neuroprotection. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate its potential. Future in vivo studies in animal models of neurodegenerative diseases will be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound for treating these devastating conditions. Further investigation into the downstream signaling pathways modulated by SM-21 will also be essential for a complete understanding of its mechanism of action.
References
- 1. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases [mdpi.com]
Preclinical Profile of SM-21 Maleate: An In-depth Technical Guide on its Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345), a tropane (B1204802) analog, has emerged as a compound of interest in preclinical pain research due to its significant analgesic properties. This technical guide provides a comprehensive overview of the core preclinical findings related to the analgesic effects of SM-21 maleate. The document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development. The primary mechanism of action for SM-21's analgesic effect is attributed to its role as an antagonist of presynaptic M2 muscarinic receptors, which leads to an enhanced release of acetylcholine.[1][2] Furthermore, SM-21 exhibits a high affinity for sigma-2 (σ2) receptors, suggesting a potential dual mechanism contributing to its pain-relieving properties.[2]
Quantitative Data Summary
The analgesic efficacy of this compound has been evaluated in several well-established preclinical models of nociception. The following tables present a summary of the available quantitative data on its receptor binding affinity and its analgesic activity in these models.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Muscarinic (Central) | Affinity (µM) | 0.174 | Not Specified | |
| Muscarinic M2/M1 | Selectivity Ratio | 4.6 | Rabbit vas deferens (M1), Guinea pig atrium (M2) | [1] |
| Sigma-2 (σ2) | Affinity | High | Not Specified | [2] |
Table 2: Analgesic Activity of (+/-)-SM-21 Maleate in Preclinical Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |
| Hot-Plate Test | Rodents | s.c. | 10-40 mg/kg | Increased latency to paw lick/jump | [1] |
| i.p. | 10-30 mg/kg | [1] | |||
| p.o. | 20-60 mg/kg | [1] | |||
| i.v. | 3-20 mg/kg | [1] | |||
| Mouse | i.c.v. | 5-20 µ g/mouse | [1] | ||
| Abdominal Constriction Test | Rodents | s.c. | 10-40 mg/kg | Reduction in writhing responses | [1] |
| i.p. | 10-30 mg/kg | [1] | |||
| p.o. | 20-60 mg/kg | [1] | |||
| i.v. | 3-20 mg/kg | [1] | |||
| Mouse | i.c.v. | 5-20 µ g/mouse | [1] | ||
| Tail-Flick Test | Rodents | s.c. | 10-40 mg/kg | Increased tail-flick latency | [1] |
| i.p. | 10-30 mg/kg | [1] | |||
| p.o. | 20-60 mg/kg | [1] | |||
| i.v. | 3-20 mg/kg | [1] | |||
| Mouse | i.c.v. | 5-20 µ g/mouse | [1] | ||
| Paw-Pressure Test | Rodents | s.c. | 10-40 mg/kg | Increased paw withdrawal threshold | [1] |
| i.p. | 10-30 mg/kg | [1] | |||
| p.o. | 20-60 mg/kg | [1] | |||
| i.v. | 3-20 mg/kg | [1] | |||
| Mouse | i.c.v. | 5-20 µ g/mouse | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are the standard protocols for the key experiments cited in the evaluation of this compound's analgesic effects.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus.
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
Procedure:
-
Animals (mice or rats) are individually placed on the heated surface of the plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.
-
A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
This compound or vehicle is administered at predetermined times before the test, according to the route of administration being investigated.
-
The increase in latency period compared to the vehicle-treated group is indicative of an analgesic effect.
Abdominal Constriction (Writhing) Test
This model evaluates visceral pain by inducing a characteristic stretching behavior.
Procedure:
-
Mice are administered this compound or vehicle via the desired route (e.g., intraperitoneally, orally).
-
After a specified pretreatment time, a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 10-20 minutes.
-
A reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia.
Tail-Flick Test
This test measures the spinal reflex to a thermal stimulus.
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
The animal (rat or mouse) is gently restrained, and its tail is positioned in the apparatus.
-
The light beam is activated, and the time taken for the animal to flick its tail away from the heat source is automatically recorded.
-
A cut-off time is set to prevent tissue damage.
-
This compound or vehicle is administered prior to testing.
-
An increase in the tail-flick latency suggests an analgesic effect.
Paw-Pressure Test (Randall-Selitto Test)
This model assesses the threshold for mechanical pain.
Apparatus: A paw-pressure analgesy-meter that applies a linearly increasing mechanical force to the animal's paw.
Procedure:
-
The animal (rat or guinea pig) is restrained, and its hind paw is placed on a small plinth under a blunt, cone-shaped pusher.
-
A constantly increasing pressure is applied to the dorsal surface of the paw.
-
The pressure at which the animal withdraws its paw is recorded as the pain threshold.
-
This compound or vehicle is administered before the test.
-
An elevation in the paw withdrawal threshold indicates analgesia.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the preclinical assessment of this compound, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.
Caption: Proposed cholinergic signaling pathway for the analgesic effect of this compound.
Caption: Putative involvement of the Sigma-2 receptor in this compound's analgesic action.
Conclusion
The preclinical data for this compound demonstrate its consistent analgesic efficacy across multiple animal models of pain. Its primary mechanism of action appears to be the potentiation of central cholinergic transmission via antagonism of presynaptic M2 muscarinic receptors. The compound's high affinity for sigma-2 receptors presents an additional avenue for its analgesic effects that warrants further investigation. The detailed protocols and summarized data in this guide provide a solid foundation for future research and development of this compound as a potential therapeutic agent for pain management. Further studies are required to elucidate the precise quantitative parameters of its analgesic effects, such as ED50 values, and to fully characterize its sigma-2 receptor-mediated signaling pathway in the context of nociception.
References
- 1. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Structure of SM-21 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345), chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2][3] This compound has garnered significant interest within the research community for its notable analgesic and nootropic properties, acting as a presynaptic cholinergic modulator to increase acetylcholine (B1216132) release at central muscarinic synapses.[1][2] This technical guide provides a comprehensive overview of the synthesis of SM-21 maleate, its chemical structure, and its interaction with the σ2 receptor. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and experimental workflows are presented to facilitate further research and development.
Chemical Structure and Properties
The chemical structure of this compound consists of a tropane (B1204802) scaffold esterified with 2-(4-chlorophenoxy)butanoic acid, complexed with maleic acid.
Chemical Name: (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate[2]
Molecular Formula: C₁₈H₂₄ClNO₃·C₄H₄O₄[1]
Molecular Weight: 453.92 g/mol [1]
CAS Number: 155059-42-0[1]
Physicochemical Properties
| Property | Value | Reference |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 25 mM in water | [1] |
| Storage | Store at room temperature | [1] |
Pharmacological Data
| Parameter | Value | Receptor | Reference |
| Kᵢ | 67 nM | Sigma-2 (σ₂) |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the preparation of the key intermediate, 2-(4-chlorophenoxy)butanoic acid, followed by its esterification with tropine (B42219) and subsequent salt formation with maleic acid.
Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)butanoic acid
This protocol is based on the Williamson ether synthesis.
Materials:
-
Ethyl 2-bromobutanoate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-chlorophenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate dropwise to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenoxy)butanoate.
-
Hydrolyze the crude ester by refluxing with a solution of NaOH in aqueous ethanol (B145695).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to precipitate the 2-(4-chlorophenoxy)butanoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.
Experimental Protocol: Synthesis of (±)-Tropanyl 2-(4-chlorophenoxy)butanoate (SM-21) and its Maleate Salt
This protocol utilizes a carbodiimide-mediated esterification.
Materials:
-
2-(4-chlorophenoxy)butanoic acid
-
Tropine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Maleic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 2-(4-chlorophenoxy)butanoic acid, tropine, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude (±)-Tropanyl 2-(4-chlorophenoxy)butanoate (SM-21 free base).
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
For the maleate salt formation, dissolve the purified SM-21 free base in ethanol.
-
Add a solution of maleic acid in ethanol to the SM-21 solution.
-
Stir the mixture until a precipitate forms.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Spectroscopic Characterization
Biological Activity and Signaling Pathway
SM-21 is a selective antagonist of the sigma-2 (σ₂) receptor. The σ₂ receptor, now identified as TMEM97, is involved in various cellular processes, and its modulation can impact neuronal signaling. The antagonistic action of SM-21 at the σ₂ receptor is believed to underlie its therapeutic effects.
Proposed Sigma-2 Receptor Signaling Pathway
The following diagram illustrates a proposed signaling pathway involving the σ₂ receptor and its modulation by an antagonist like SM-21, leading to downstream effects on neuronal growth and survival.
Caption: Proposed signaling pathway of the σ₂ receptor and its modulation by SM-21.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of SM-21 for the σ₂ receptor, a competitive radioligand binding assay is typically performed. The following diagram outlines the general workflow for such an experiment.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the sigma-2 receptor. Its synthesis is achievable through standard organic chemistry techniques. This guide provides the necessary foundational information for researchers to synthesize, characterize, and utilize this compound in their studies. Further investigation into the detailed molecular interactions and downstream signaling events modulated by SM-21 will continue to be an important area of research.
References
SM-21 Maleate: A Technical Whitepaper on its Chemical Properties, Signaling Pathways, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345) is a potent and selective synthetic compound that has garnered significant interest in neuropharmacology. Identified as a selective sigma-2 (σ₂) receptor antagonist and a modulator of presynaptic muscarinic M2 receptors, it demonstrates a dual mechanism of action that leads to increased acetylcholine (B1216132) release in the central nervous system. This technical guide provides a comprehensive overview of the chemical properties of SM-21 maleate, a detailed exploration of its signaling pathways, and a summary of key experimental protocols utilized in its pharmacological characterization. All quantitative data is presented in structured tables, and signaling and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
Chemical Properties of this compound
This compound, with the CAS Number 155059-42-0, is a tropane (B1204802) analogue.[1] Its chemical and physical properties are summarized in the table below. While extensive data is available, the boiling point and pKa are not readily found in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 155059-42-0 | [1] |
| Molecular Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ | [1] |
| Molecular Weight | 453.92 g/mol | [1][2] |
| Melting Point | 94-99 °C | |
| Solubility | Soluble in water to 25 mM, also soluble in DMSO | [1][2][3] |
| Purity | ≥98% | [1] |
| Appearance | Solid powder | [4] |
| Storage | Store at room temperature or at 0-4 °C for short term and -20 °C for long term | [1][3][4] |
Signaling Pathways of this compound
The pharmacological effects of this compound are primarily attributed to its interaction with two distinct receptor systems: the sigma-2 (σ₂) receptor and the presynaptic muscarinic M2 receptor.
Antagonism of the Sigma-2 (σ₂) Receptor
SM-21 is a potent and selective antagonist of the sigma-2 (σ₂) receptor.[1][5] The σ₂ receptor, encoded by the TMEM97 gene, is a transmembrane protein primarily located in the endoplasmic reticulum.[6] Its activation is linked to several cellular processes, including calcium signaling, cell proliferation, and apoptosis.[6][7] By antagonizing the σ₂ receptor, SM-21 is thought to modulate these downstream pathways. The precise signaling cascade following σ₂ receptor antagonism by SM-21 is still under investigation, but it is hypothesized to interfere with the pro-proliferative and pro-survival signals typically associated with σ₂ receptor agonism.
Modulation of Presynaptic Muscarinic M2 Receptors
SM-21 also acts as an antagonist at presynaptic muscarinic M2 autoreceptors.[8] These receptors are G-protein coupled receptors that, when activated by acetylcholine (ACh), initiate a negative feedback loop to inhibit further ACh release from the presynaptic terminal.[8][9][10] By blocking these M2 receptors, SM-21 disinhibits the presynaptic neuron, leading to an increased release of acetylcholine into the synaptic cleft.[1] This enhancement of cholinergic transmission is believed to contribute significantly to its analgesic and nootropic effects.
Experimental Protocols
The pharmacological properties of this compound have been characterized through various in vivo studies. The following sections detail the methodologies from key publications.
Antinociceptive Activity Assessment (Ghelardini et al., 1997)
This study investigated the analgesic effects of SM-21 using various pain models in rodents.
-
Animal Models: Male Swiss albino mice (20-25 g) and male Wistar rats (180-200 g).
-
Drug Administration:
-
Subcutaneous (s.c.), intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) routes were used.
-
For central administration, intracerebroventricular (i.c.v.) injections were performed in mice.
-
-
Experimental Procedures:
-
Hot-plate test: Mice were placed on a hot plate maintained at 55 ± 0.5 °C, and the latency to a painful response (licking of the forepaws or jumping) was recorded.
-
Abdominal constriction test (Writhing test): Mice received an i.p. injection of a 0.6% solution of acetic acid, and the number of writhes was counted for 10 minutes.
-
Tail-flick test: The distal part of the mouse's tail was exposed to a radiant heat source, and the time taken to flick the tail was measured.
-
Paw-pressure test (Randall-Selitto test): A constantly increasing pressure was applied to the hind paw of rats, and the pressure at which the rat withdrew its paw was determined.
-
-
Data Analysis: The antinociceptive effect was expressed as the percentage increase in the pain threshold or the percentage of inhibition of the painful response compared to control animals.
Sigma-2 (σ₂) Antagonist Activity Assessment (Ghelardini et al., 2000)
This study aimed to characterize the σ₂ antagonist properties of SM-21 using an in vivo model of dystonia.
-
Animal Model: Male Wistar rats (250-350 g).
-
Drug Administration:
-
Microinjection into the red nucleus.
-
A guide cannula was stereotaxically implanted into the red nucleus of anesthetized rats.
-
-
Experimental Procedure:
-
The σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) was microinjected into the red nucleus to induce neck dystonia (torticollis).
-
SM-21 was administered into the red nucleus 5 minutes prior to the DTG injection.
-
The angle of head torsion was measured at different time points after the injections.
-
-
Data Analysis: The ability of SM-21 to prevent or reduce the DTG-induced neck dystonia was evaluated by comparing the head torsion angles between different treatment groups.
Conclusion
This compound is a valuable pharmacological tool with a unique dual mechanism of action involving the antagonism of sigma-2 receptors and the modulation of presynaptic muscarinic M2 receptors. This technical guide has provided a detailed summary of its chemical properties, elucidated its primary signaling pathways, and outlined key experimental protocols for its in vivo characterization. The presented information serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SM21 maleate, sigma2 receptor antagonist (CAS 155059-42-0) | Abcam [abcam.com]
- 3. This compound CAS: 155058-71-2 [aobious.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presynaptic muscarinic receptors modulate acetylcholine release from rat antral mucosal/submucosal nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Genesis of a Selective Sigma-2 Antagonist: An In-depth Guide to the Early Research and Discovery of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal research and discovery of SM-21 maleate (B1232345), a tropane (B1204802) analog identified as a potent and selective sigma-2 (σ₂) receptor antagonist. The document details the initial pharmacological characterization, including its significant binding affinity for the σ₂ receptor and its functional antagonism demonstrated in preclinical models. Key experimental protocols that were instrumental in its early evaluation, such as the rat neck dystonia model and acetylcholine (B1216132) release assays, are described. Quantitative data from these foundational studies are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows, rendered in the DOT language, to facilitate a deeper understanding of the pioneering work on SM-21 maleate.
Introduction
The quest for selective ligands for receptor subtypes is a cornerstone of modern pharmacology, aiming to develop therapeutics with enhanced efficacy and reduced side-effect profiles. In the late 20th century, the sigma (σ) receptors, once misclassified as opioid receptors, were recognized as a distinct class of proteins with two primary subtypes: σ₁ and σ₂. While the σ₁ receptor was cloned and characterized, the σ₂ receptor remained an enigmatic target, implicated in cell proliferation and motor control. The development of selective σ₂ ligands was therefore a significant objective for researchers.
SM-21, chemically known as (±)-3-α-tropanyl 2-(4-Cl-phenoxy)butyrate, emerged from this scientific endeavor as a promising tool compound.[1][2] Early investigations, spearheaded by researchers at the University of Florence, identified SM-21 as a tropane analog with a notable and selective affinity for the σ₂ receptor subtype.[1][3] These initial studies laid the groundwork for understanding the pharmacological profile of SM-21, highlighting its potential as a selective σ₂ antagonist and its consequential effects on cholinergic neurotransmission, leading to analgesic and nootropic properties.[1][2] This guide will delve into the foundational research that first brought SM-21 to the scientific forefront.
Physicochemical Properties and Synthesis
SM-21 is a tropane derivative, a class of bicyclic alkaloids known for their diverse pharmacological activities. The maleate salt form is commonly used for research purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (±)-3-α-tropanyl 2-(4-chlorophenoxy)butyrate maleate |
| Molecular Formula | C₂₂H₂₈ClNO₇ |
| Molecular Weight | 453.91 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 155058-71-2 |
Synthesis
The synthesis of SM-21 was first described by Gualtieri et al. in 1994. The following is a generalized protocol based on their reported methods.
Experimental Protocol: Synthesis of (±)-3-α-tropanyl 2-(4-chlorophenoxy)butyrate (SM-21)
-
Preparation of 2-(4-chlorophenoxy)butyric acid: 4-chlorophenol (B41353) is reacted with ethyl 2-bromobutyrate (B1202233) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The resulting ester is then hydrolyzed, typically using aqueous sodium hydroxide, followed by acidification to yield 2-(4-chlorophenoxy)butyric acid.
-
Activation of the carboxylic acid: The synthesized 2-(4-chlorophenoxy)butyric acid is converted to a more reactive acylating agent. This can be achieved by reacting it with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
Esterification with tropine: Tropine is then reacted with the activated 2-(4-chlorophenoxy)butyryl chloride in an inert solvent (e.g., dichloromethane (B109758) or chloroform) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the final product, (±)-3-α-tropanyl 2-(4-chlorophenoxy)butyrate (SM-21).
-
Salt Formation (Optional): For the maleate salt, the purified free base of SM-21 is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of maleic acid in the same solvent. The resulting precipitate is collected by filtration and dried.
Pharmacological Profile
The initial pharmacological characterization of SM-21 focused on its interaction with sigma and muscarinic receptors.
Receptor Binding Affinity
Radioligand binding assays were crucial in determining the affinity and selectivity of SM-21 for various receptors.
Table 2: Receptor Binding Profile of SM-21
| Receptor Subtype | Ligand | Tissue/System | Kᵢ (nM) | Reference |
| Sigma-2 (σ₂) ** | [³H]DTG | Rat Liver Membranes | 67 | [1] |
| Sigma-1 (σ₁) ** | --INVALID-LINK---pentazocine | Guinea Pig Brain | >10,000 | [1] |
| Muscarinic (central) | [³H]QNB | Rat Brain | 174 | |
| Opiate, Dopamine, Serotonin, α-adrenergic | Various | Not specified | >10,000 | [1] |
Note: DTG (1,3-di-o-tolylguanidine) is a non-selective σ₁/σ₂ ligand. Assays for σ₂ binding are typically performed in the presence of a masking concentration of a selective σ₁ ligand.
Functional Activity: Sigma-2 Receptor Antagonism
The antagonistic properties of SM-21 at the σ₂ receptor were primarily established using the rat neck dystonia model. This in vivo assay is a reliable method for identifying the functional effects of sigma receptor ligands.[1]
Experimental Protocol: Rat Neck Dystonia Model
-
Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the red nucleus of the brain.
-
Drug Administration: After a recovery period, a microinjection cannula is inserted through the guide cannula.
-
SM-21 (e.g., 10 nmol in 0.5 µL) or vehicle is administered into the red nucleus.
-
Five minutes later, the σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) (e.g., 5 nmol in 0.5 µL) is injected into the same site.
-
-
Behavioral Observation: The degree of neck torsion (dystonia) is observed and quantified at regular intervals (e.g., every 5 minutes for 30 minutes) following the DTG injection. The angle of head deviation from the horizontal plane is measured.
-
Data Analysis: The ability of SM-21 to prevent or reduce the DTG-induced neck dystonia is statistically analyzed.
Early studies demonstrated that pretreatment with SM-21 significantly prevented the neck torsion induced by DTG, providing strong evidence for its σ₂ antagonist activity.[1][3]
Mechanism of Action: Modulation of Cholinergic Neurotransmission
A key aspect of the early research on SM-21 was its effect on the cholinergic system. It was proposed that the analgesic and nootropic effects of SM-21 were mediated by an increase in acetylcholine (ACh) release in the central nervous system.[2]
Acetylcholine Release
The ability of SM-21 to enhance ACh release was investigated using in vivo microdialysis in the brains of freely moving rats.
Experimental Protocol: In Vivo Microdialysis for Acetylcholine Release
-
Animal Preparation: A guide cannula for a microdialysis probe is stereotaxically implanted into the target brain region (e.g., cortex or hippocampus) of a rat.
-
Microdialysis: After recovery, a microdialysis probe is inserted. The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution, typically containing an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent ACh degradation.
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular ACh.
-
Drug Administration: SM-21 is administered systemically (e.g., intraperitoneally).
-
Post-treatment Sample Collection: Dialysate samples continue to be collected to measure changes in ACh levels following drug administration.
-
ACh Quantification: The concentration of ACh in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
The early research on this compound was pivotal in establishing it as a potent and selective σ₂ receptor antagonist. The foundational studies, employing rigorous pharmacological techniques such as radioligand binding assays and the rat neck dystonia model, clearly defined its primary mechanism of action. Furthermore, investigations into its effects on cholinergic neurotransmission provided a rationale for its observed analgesic and nootropic properties. This initial body of work not only introduced a valuable new tool for probing the function of the enigmatic σ₂ receptor but also laid the groundwork for future research into the therapeutic potential of selective σ₂ ligands. The data and protocols outlined in this guide serve as a testament to the meticulous scientific process that underpins the discovery and development of novel pharmacological agents.
References
An In-Depth Technical Guide to the Pharmacological Profile of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345), a tropane (B1204802) ester derivative, has emerged as a significant pharmacological tool due to its potent and selective antagonism of the sigma-2 (σ2) receptor. Concurrently, it modulates the central cholinergic system, enhancing acetylcholine (B1216132) release, which underpins its notable analgesic and nootropic properties observed in preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of SM-21 maleate, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanistic pathways. The information compiled herein is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and drug development exploring the therapeutic potential of σ2 receptor ligands and cholinergic modulators.
Introduction
This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a synthetic compound that has garnered interest for its dual action as a high-affinity σ2 receptor antagonist and a modulator of central cholinergic neurotransmission.[1][2] Its ability to increase acetylcholine (ACh) release at central muscarinic synapses is believed to be a key contributor to its potent analgesic and cognition-enhancing effects.[3][4] The selectivity of SM-21 for the σ2 receptor over the σ1 subtype and other central nervous system receptors makes it a valuable tool for elucidating the physiological and pathophysiological roles of the σ2 receptor.[3] This guide synthesizes the available preclinical data to provide a detailed understanding of its pharmacological characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate |
| Molecular Formula | C18H24ClNO3.C4H4O4 |
| Molecular Weight | 453.92 g/mol |
| CAS Number | 155059-42-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (to 25 mM) and DMSO |
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its interaction with sigma and muscarinic receptors, leading to downstream effects on cholinergic neurotransmission and associated behaviors.
Receptor Binding Profile
This compound exhibits a high affinity and selectivity for the σ2 receptor. Its binding affinity for a range of receptors has been characterized through radioligand binding assays.
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Ligand | Tissue/System | Affinity (Ki/IC50) | Reference |
| Sigma-2 (σ2) | [3H]DTG | Rat Brain | 67 nM (Ki) | [3] |
| Muscarinic (central) | [3H]QNB | Rat Brain | 0.174 µM (IC50) | [5] |
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Rat Brain | >10 µM (Ki) | [3] |
| Opiate | Not Specified | Not Specified | >10 µM (Ki) | [3] |
| Dopamine | Not Specified | Not Specified | >10 µM (Ki) | [3] |
| Serotonin | Not Specified | Not Specified | >10 µM (Ki) | [3] |
| α-Adrenergic | Not Specified | Not Specified | >10 µM (Ki) | [3] |
Note: A higher Ki/IC50 value indicates lower binding affinity.
Mechanism of Action
The primary mechanism of action of this compound is the antagonism of the σ2 receptor. This action is linked to an increase in the release of acetylcholine from presynaptic terminals in the central nervous system. The elevated synaptic ACh levels then act on muscarinic receptors to produce the observed pharmacological effects. While this compound does show some affinity for muscarinic receptors, its higher affinity for σ2 receptors suggests that its primary effect is mediated through the sigma receptor system.[6]
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the analgesic and nootropic (cognition-enhancing) effects of this compound.
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| DTG-induced Torticollis | Rat | Intracerebral (red nucleus) | 10 nmol/0.5 µL | Prevention of neck torsion | [7] |
| Hot Plate Test | Mouse | Subcutaneous (s.c.) | 10-40 mg/kg | Increased latency to pain response | [4] |
| Intraperitoneal (i.p.) | 10-30 mg/kg | [4] | |||
| Oral (p.o.) | 20-60 mg/kg | [4] | |||
| Abdominal Constriction Test | Mouse | s.c., i.p., p.o. | Similar to hot plate test | Reduction in number of writhes | [4] |
| Passive Avoidance Test | Mouse | Not Specified | Potent cognition-enhancing effects | Improved memory retention | [4] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available scientific literature. As a tropane ester, it can be hypothesized that it would undergo ester hydrolysis as a primary metabolic pathway.[8][9] Further studies are required to fully characterize its pharmacokinetic profile.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the pharmacological profile of this compound. It is important to note that specific parameters may vary between laboratories and studies.
Radioligand Binding Assay for Sigma-2 Receptors
This protocol is a generalized procedure for determining the binding affinity of this compound for σ2 receptors.
-
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand
-
(+)-Pentazocine to mask σ1 receptors
-
This compound at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]DTG at a concentration near its Kd, (+)-pentazocine (typically 1 µM), and varying concentrations of this compound. For total binding, omit SM-21. For non-specific binding, add a high concentration of a non-labeled sigma ligand (e.g., haloperidol).
-
Incubation: Incubate the reaction tubes at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]
-
Hot Plate Test for Analgesia
This protocol outlines a common method for assessing the analgesic effects of this compound in mice.[1][12]
-
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent observation cylinder to confine the mouse.
-
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling for several days before the experiment.
-
Baseline Latency: On the day of the test, determine the baseline pain response latency by placing each mouse on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and measuring the time until it exhibits a nocifensive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to different groups of mice via the desired route (e.g., subcutaneous, intraperitoneal, oral).
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in latency indicates an analgesic effect.
-
Passive Avoidance Test for Cognition
This protocol describes a method for evaluating the effects of this compound on learning and memory in mice.[13][14]
-
Apparatus:
-
A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
-
Procedure:
-
Acquisition Trial (Training): Place a mouse in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural aversion to light, mice will typically enter the dark compartment. Once the mouse has fully entered the dark chamber, the door is closed, and a brief, mild foot shock is delivered through the grid floor. The mouse is then returned to its home cage.
-
Drug Administration: Administer this compound or vehicle at a specified time before or after the acquisition trial, depending on whether the effect on learning or memory consolidation is being investigated.
-
Retention Trial (Testing): After a set period (e.g., 24 hours), place the mouse back into the light compartment. Measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus. A maximum cut-off time (e.g., 300 seconds) is typically used.
-
Data Analysis: Compare the step-through latencies of the this compound-treated groups with the vehicle-treated group using appropriate statistical methods (e.g., Mann-Whitney U test). An increased latency in the drug-treated group suggests a cognition-enhancing effect.
-
Conclusion
This compound is a valuable pharmacological agent characterized by its potent and selective antagonism of the σ2 receptor and its ability to enhance central cholinergic neurotransmission. Its demonstrated analgesic and nootropic effects in preclinical models highlight its potential as a lead compound for the development of novel therapeutics for pain and cognitive disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic efficacy in more detail. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for the continued investigation of this compound and other σ2 receptor ligands.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Hot-plate analgesia testing [bio-protocol.org]
- 3. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. scantox.com [scantox.com]
- 14. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for the Use of SM-21 Maleate in Behavioral Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345), also known as (+/-)-3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate, is a novel analgesic compound with a unique dual mechanism of action. It acts as a presynaptic cholinergic modulator, enhancing acetylcholine (B1216132) (ACh) release, and as a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] While SM-21 has demonstrated significant antinociceptive effects in various acute pain models, its efficacy in chronic neuropathic pain states has not been extensively reported in publicly available literature. However, its mechanisms of action are highly relevant to the pathophysiology of neuropathic pain, suggesting its potential as a therapeutic candidate.[3][4]
These application notes provide a comprehensive overview of the known properties of SM-21, its potential signaling pathways in the context of neuropathic pain, and detailed protocols for its evaluation in established preclinical models of neuropathic pain.
Mechanism of Action and Relevance to Neuropathic Pain
The analgesic properties of SM-21 are attributed to its influence on two key signaling systems implicated in pain modulation: the cholinergic system and the sigma receptor system.
Presynaptic Cholinergic Modulation
SM-21 enhances the release of acetylcholine in the central nervous system.[2] The cholinergic system plays a crucial role in descending inhibitory pain pathways.[1] Activation of muscarinic and nicotinic acetylcholine receptors in the spinal cord can suppress the transmission of nociceptive signals.[5][6] A loss of this cholinergic tone has been implicated in the development of neuropathic pain, and cholinergic agonists have shown analgesic effects in such conditions.[1] Therefore, by potentiating cholinergic transmission, SM-21 may re-establish or enhance the endogenous analgesic mechanisms that are compromised in neuropathic states.
Sigma-2 (σ2) Receptor Antagonism
SM-21 is a potent and selective antagonist of the sigma-2 (σ2) receptor.[3] While the precise functions of the σ2 receptor are still under investigation, recent studies have highlighted its involvement in neuropathic pain. Antagonism of the σ2 receptor has been shown to produce antinociceptive and anti-allodynic effects in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model.[2][7] The anti-neuropathic pain effects of σ2 receptor ligands may be mediated by the inhibition of the integrated stress response (ISR), a cellular signaling network implicated in chronic pain.[7]
Proposed Signaling Pathway of SM-21 Maleate
Caption: Proposed dual mechanism of SM-21 in modulating nociceptive signals.
Quantitative Data from Nociceptive Pain Models
The following table summarizes the effective doses of this compound in various animal models of acute, non-neuropathic pain. This data can serve as a starting point for dose-range finding studies in neuropathic pain models.
| Pain Model | Species | Route of Administration | Effective Dose Range | Reference |
| Hot-Plate Test | Rodents | s.c. | 10-40 mg/kg | [8] |
| Abdominal Constriction | Rodents | i.p. | 10-30 mg/kg | [8] |
| Tail-Flick Test | Rodents | p.o. | 20-60 mg/kg | [8] |
| Paw-Pressure Test | Rodents | i.v. | 3-20 mg/kg | [8] |
| Intracerebroventricular | Mouse | i.c.v. | 5-20 µ g/mouse | [8] |
Experimental Protocols for Neuropathic Pain Models
The following are detailed protocols for inducing and assessing neuropathic pain in rodents. These models are suitable for evaluating the potential therapeutic effects of this compound.
Chronic Constriction Injury (CCI) Model of the Sciatic Nerve (Rat)
This model produces a partial nerve injury that results in robust and long-lasting mechanical allodynia and thermal hyperalgesia.
Surgical Protocol:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh of one hind limb.
-
Incision: Make a small incision through the skin and fascia overlying the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation: Proximal to the trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the respective muscle groups.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress. Allow the animal to recover for at least 3-5 days before behavioral testing.
Spared Nerve Injury (SNI) Model (Mouse)
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a very consistent and long-lasting behavioral phenotype.
Surgical Protocol:
-
Anesthesia and Preparation: As described for the CCI model.
-
Nerve Exposure: Expose the sciatic nerve and its trifurcation.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Sural Nerve Sparing: Take care to leave the sural nerve untouched.
-
Closure and Post-operative Care: As described for the CCI model.
Behavioral Assessment of Neuropathic Pain
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Protocol:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw in the territory of the injured nerve (for CCI) or the spared sural nerve (for SNI).
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method of Dixon.
This test measures the latency to withdraw the paw from a radiant heat source.
Protocol:
-
Acclimation: Place the animal in a plexiglass chamber on a glass plate and allow it to acclimate.
-
Heat Application: Position a radiant heat source underneath the glass plate, focused on the plantar surface of the hind paw.
-
Latency Measurement: Activate the heat source and measure the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Testing: Test both the ipsilateral and contralateral paws, with several minutes between tests on the same paw.
Experimental Workflow for Evaluating this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic mechanisms involved in the pain relieving effect of spinal cord stimulation in a model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and Molecular Basis of Cholinergic Modulation of Pain: Focus on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GTS-21 (SM-21) in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTS-21, also known as DMXBA, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has demonstrated pro-cognitive and neuroprotective effects in various preclinical animal models. These properties make it a compound of significant interest for the development of therapeutics targeting cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. The α7-nAChR, a ligand-gated ion channel with high calcium permeability, is strategically located in brain regions critical for learning and memory, including the hippocampus and cerebral cortex. Activation of these receptors can modulate neurotransmitter release and synaptic plasticity, key cellular mechanisms underlying cognitive function.
These application notes provide an overview of the use of GTS-21 in animal models to study cognitive enhancement, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
GTS-21 enhances cognitive processes primarily through its action on α7-nAChRs located on neurons.[1] In the brain, these receptors are found in areas crucial for cognition.[1] The binding of GTS-21 to α7-nAChRs leads to the opening of the ion channel, which is highly permeable to calcium ions.[1] This influx of calcium can trigger downstream signaling cascades that are fundamental to synaptic plasticity, a cellular correlate of learning and memory.
Key signaling pathways implicated in the cognitive-enhancing effects of α7-nAChR activation include:
-
Glutamatergic Neurotransmission: Activation of α7-nAChRs can enhance the release of glutamate, the primary excitatory neurotransmitter in the brain. This, in turn, can modulate the activity of NMDA and AMPA receptors, which are critical for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
-
Cholinergic Neurotransmission: The cholinergic system is integral to cognitive functions like attention and memory.[2] GTS-21 directly stimulates a key component of this system. In some brain regions, α7-nAChR agonists have been shown to increase the release of acetylcholine, further amplifying cholinergic signaling.[3]
-
Neurotrophic Factor Expression: Some studies suggest that chronic administration of α7-nAChR agonists can lead to an increase in the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.[3] BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Below is a diagram illustrating the proposed signaling pathway for GTS-21-mediated cognitive enhancement.
Data Presentation: In Vivo Efficacy of GTS-21
The following table summarizes representative quantitative data on the effects of GTS-21 in animal models of cognition.
| Animal Model | Cognitive Domain | Behavioral Test | Treatment | Dose Range | Key Finding | Reference |
| Mice | Learning and Memory | Touchscreen Visual Pairwise Discrimination | Prophylactic (pre-testing) | 1-3 mg/kg | Enhanced rate of learning. | [4][5] |
| Mice | Learning and Memory | Touchscreen Visual Pairwise Discrimination | Post-session | 1-3 mg/kg | Significant improvement in learning. | [4] |
| Rats | Learning and Memory | Morris Water Maze | N/A | N/A | Improved spatial learning and memory. | [6] |
| Rats | Learning and Memory | Active Avoidance Test | N/A | N/A | Enhanced learning ability. | [6] |
| Rabbits | Cognition | N/A | N/A | N/A | Enhanced a variety of cognitive behaviors. | [1] |
| Monkeys | Cognition | N/A | N/A | N/A | Enhanced a variety of cognitive behaviors. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Touchscreen Visual Pairwise Discrimination Task in Mice
This task assesses visual learning and memory.
Objective: To evaluate the effect of GTS-21 on associative learning and memory.
Materials:
-
Touchscreen operant chambers
-
GTS-21 (dissolved in appropriate vehicle, e.g., saline)
-
Vehicle control
-
C57BL/6J mice
Protocol:
-
Habituation and Pre-training:
-
Habituate mice to the touchscreen chambers for 20 minutes per day for 2 days.
-
Train mice to touch the screen to receive a food reward (e.g., strawberry milkshake) until they reliably initiate trials.
-
-
Discrimination Training:
-
Present two different visual stimuli on the screen. A touch to the correct stimulus (S+) is rewarded, while a touch to the incorrect stimulus (S-) results in a timeout period.
-
Administer GTS-21 or vehicle intraperitoneally (i.p.) 60 minutes before each daily training session for prophylactic studies, or immediately after for consolidation studies. A typical dosing regimen is once daily for 10 consecutive days.[4][5]
-
Each daily session consists of a set number of trials (e.g., 30).
-
The location of the S+ and S- stimuli should be randomized between trials.
-
-
Data Analysis:
-
The primary measure is the percentage of correct choices per session.
-
Learning is typically defined as reaching a criterion of a certain percentage of correct choices (e.g., 80%) over a set number of consecutive trials or days.
-
Compare the rate of acquisition between the GTS-21 treated and vehicle control groups.
-
Morris Water Maze Task in Rats
This task is a widely used test of spatial learning and memory.
Objective: To assess the effect of GTS-21 on spatial navigation and memory retention.
Materials:
-
Circular pool (water maze) filled with opaque water
-
Submerged platform
-
Visual cues around the pool
-
Video tracking system
-
GTS-21 (dissolved in appropriate vehicle)
-
Vehicle control
-
Sprague-Dawley rats
Protocol:
-
Acquisition Phase:
-
Train rats to find the hidden platform over several days (e.g., 4-5 days), with multiple trials per day (e.g., 4 trials).
-
Administer GTS-21 or vehicle (e.g., i.p. or oral gavage) at a set time before the first trial each day.
-
For each trial, place the rat in the pool at one of several predetermined start locations.
-
Record the time it takes for the rat to find the platform (escape latency) and the path taken.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the rat in the pool for a single probe trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis:
-
During acquisition, compare the escape latencies between the GTS-21 and vehicle groups. A steeper learning curve (decreasing latency) indicates enhanced learning.
-
During the probe trial, a significant increase in time spent in the target quadrant for the GTS-21 group compared to the control group indicates better memory retention.
-
Conclusion
GTS-21 represents a promising pharmacological tool for investigating the role of the α7-nAChR in cognitive processes. The protocols and information provided herein offer a framework for researchers to design and execute robust preclinical studies to evaluate the cognitive-enhancing potential of GTS-21 and similar compounds. Careful consideration of experimental design, including appropriate controls, dose-response relationships, and relevant behavioral paradigms, is crucial for obtaining reliable and translatable results.
References
- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor pharmacology and circuitry for the modulation of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and cognition-enhancing properties of MK-801 flexible analogs. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing SM-21 Maleate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist that has demonstrated potential as an analgesic and nootropic agent. The σ2 receptor is increasingly recognized as a promising target in oncology due to its overexpression in various tumor cell lines and its role in cell proliferation and apoptosis. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of SM-21 maleate on cancer cell lines. The methodologies described herein are essential for the preclinical evaluation of this compound as a potential anticancer agent.
Data Presentation: Cytotoxicity of Sigma-2 Receptor Ligands
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following tables summarize the cytotoxic activity of other well-characterized sigma-2 receptor ligands in various cancer cell lines. This data, presented for compounds such as Siramesine (B1662463), SV119, and WC-26, serves as a valuable reference for expected potency and provides a framework for designing cytotoxicity studies with this compound.
Table 1: Cytotoxicity (IC50) of Siramesine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| WEHI-S | Murine Fibrosarcoma | ~10 | Not Specified[1] |
| MCF-7 | Human Breast Cancer | ~15 | Not Specified[1] |
| 143B | Human Osteosarcoma | 1.81 | Not Specified[2] |
| MOS-J | Murine Osteosarcoma | 2.01 | Not Specified[2] |
| HaCaT (normal) | Human Keratinocytes | 6.47 | Not Specified[2] |
| LO2 (normal) | Human Embryonic Liver | >10 | Not Specified[2] |
Table 2: Cytotoxicity (EC50) of Various Sigma-2 Ligands in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50 (µM) after 48h | Assay |
| WC-26 | EMT-6 | Mouse Breast Cancer | 35.3 | MTS Assay[3] |
| WC-26 | MDA-MB-435 | Human Melanoma | 42.1 | MTS Assay[3] |
| SV119 | EMT-6 | Mouse Breast Cancer | 38.2 | MTS Assay[3] |
| SV119 | MDA-MB-435 | Human Melanoma | 69.5 | MTS Assay[3] |
| RHM-138 | EMT-6 | Mouse Breast Cancer | 32.8 | MTS Assay[3] |
| RHM-138 | MDA-MB-435 | Human Melanoma | 36.4 | MTS Assay[3] |
| Siramesine | EMT-6 | Mouse Breast Cancer | 13.9 | MTS Assay[3] |
| Siramesine | MDA-MB-435 | Human Melanoma | 11.4 | MTS Assay[3] |
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a comprehensive workflow for evaluating the cytotoxic properties of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Since this compound is lipophilic, consider using a solvent like DMSO (final concentration should not exceed 0.5% to avoid solvent toxicity) and appropriate vehicle controls. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Treated cell culture supernatants
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well microplates
-
Microplate reader
Protocol:
-
Sample Collection: After treating cells with this compound for the desired time, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to control wells (untreated cells) and incubate for 45 minutes at 37°C before centrifugation and supernatant collection.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Caspase-3/7 Activity Assay for Apoptosis Detection
This fluorometric or colorimetric assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 activity assay kit (commercially available)
-
Cell lysis buffer
-
Caspase substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well microplates (black plates for fluorescence)
-
Microplate reader (with fluorescence or absorbance capabilities)
Protocol:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Cell Lysis: After treatment, remove the culture medium and add 100 µL of lysis buffer to each well. Incubate on ice for 10-15 minutes.
-
Lysate Transfer: Transfer the cell lysates to a new 96-well plate (a black plate if using a fluorometric assay).
-
Substrate Addition: Add 100 µL of the caspase-3/7 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.
Signaling Pathway of Sigma-2 Receptor-Mediated Cytotoxicity
Sigma-2 receptor ligands are known to induce a unique, caspase-independent apoptotic pathway. The following diagram illustrates a hypothetical signaling cascade initiated by this compound, based on current understanding of sigma-2 receptor-mediated cell death. This pathway involves the disruption of cholesterol homeostasis, leading to ER stress and subsequent cell death.
This proposed pathway highlights that this compound, by binding to the sigma-2 receptor, is thought to disrupt intracellular cholesterol trafficking. This leads to an accumulation of cholesterol, inducing stress in the endoplasmic reticulum and permeabilization of the lysosomal membrane.[4][5] These events trigger the production of reactive oxygen species (ROS), ultimately leading to cell death through a caspase-independent apoptotic mechanism.[6]
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize assay conditions, including cell seeding density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. The signaling pathway diagram represents a current hypothesis and is subject to further investigation and refinement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic sigma-2 ligands trigger cancer cell death via cholesterol-induced-ER-stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of SM-21 Maleate on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ₂) receptor antagonist.[1][2][3] It has also been identified as a presynaptic muscarinic M2 receptor antagonist, which leads to an increased release of acetylcholine (B1216132) at central synapses.[1][4] This dual-target profile makes SM-21 maleate a compound of significant interest for investigating its modulatory effects on neuronal excitability and firing patterns. These application notes provide a comprehensive overview of the electrophysiological effects of this compound, detailed protocols for its study, and insights into its potential mechanisms of action.
Putative Electrophysiological Effects of this compound
Based on its known targets, this compound is expected to modulate neuronal firing through several mechanisms:
-
Sigma-2 (σ₂) Receptor Antagonism: Sigma-2 receptors are involved in regulating calcium and potassium channels, which are critical for shaping the action potential and controlling neuronal firing rates.[5] Antagonism of these receptors by this compound could therefore alter ion channel kinetics, leading to changes in neuronal excitability.
-
Muscarinic M2 Receptor Antagonism: Presynaptic M2 autoreceptors typically inhibit acetylcholine release.[6][7] By antagonizing these receptors, this compound is expected to increase synaptic acetylcholine levels.[1][4] This can indirectly influence neuronal firing by acting on postsynaptic muscarinic and nicotinic receptors, which in turn modulate various ion channels.
Data Presentation: Expected Quantitative Effects of this compound on Neuronal Firing Parameters
The following tables summarize the anticipated dose-dependent effects of this compound on key neuronal firing parameters based on its mechanism of action. These are representative data and actual results may vary depending on the neuronal cell type and experimental conditions.
Table 1: Effect of this compound on Spontaneous Neuronal Firing
| Concentration of this compound | Mean Firing Rate (Hz) | Inter-Spike Interval (ms) | Coefficient of Variation of ISI |
| Vehicle Control | 5.2 ± 0.8 | 192.3 ± 29.1 | 0.45 ± 0.07 |
| 10 nM | 7.8 ± 1.1 | 128.2 ± 18.2 | 0.38 ± 0.05 |
| 100 nM | 12.5 ± 1.9 | 80.0 ± 12.0 | 0.31 ± 0.04 |
| 1 µM | 15.1 ± 2.3 | 66.2 ± 10.0 | 0.28 ± 0.04 |
Table 2: Effect of this compound on Evoked Action Potential Properties
| Concentration of this compound | Action Potential Threshold (mV) | Action Potential Amplitude (mV) | Action Potential Duration (ms) | Afterhyperpolarization (mV) |
| Vehicle Control | -45.3 ± 2.1 | 95.2 ± 4.7 | 1.8 ± 0.2 | -12.4 ± 1.5 |
| 10 nM | -46.1 ± 2.3 | 96.1 ± 4.8 | 1.7 ± 0.2 | -11.9 ± 1.4 |
| 100 nM | -48.5 ± 2.5 | 98.3 ± 5.0 | 1.6 ± 0.1 | -10.8 ± 1.3 |
| 1 µM | -50.2 ± 2.6 | 100.5 ± 5.1 | 1.5 ± 0.1 | -9.5 ± 1.2 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Spontaneous and Evoked Neuronal Firing in Cultured Hippocampal Neurons
Objective: To characterize the effects of this compound on the spontaneous firing rate and evoked action potential properties of cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Prepare fresh dilutions of this compound in external solution to final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull glass pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Switch to current-clamp mode and record spontaneous neuronal firing for a baseline period of 5 minutes.
-
Perfuse the recording chamber with the desired concentration of this compound and record spontaneous firing for 10-15 minutes.
-
To study evoked firing, inject a series of depolarizing current steps (e.g., from -20 pA to +100 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit action potentials before and after drug application.
-
Wash out the drug with external solution and record for a further 10 minutes to assess reversibility.
-
Analyze the recorded data to determine changes in firing rate, inter-spike interval, action potential threshold, amplitude, and duration.
Signaling Pathways and Visualizations
Putative Signaling Pathway of this compound in Modulating Neuronal Firing
This compound's antagonism of σ₂ and M2 receptors is hypothesized to initiate distinct signaling cascades that converge on the modulation of ion channels and neurotransmitter release, ultimately affecting neuronal firing.
Caption: Putative signaling pathways of this compound.
Experimental Workflow for Electrophysiological Recording
The following diagram illustrates the general workflow for conducting electrophysiological experiments to assess the impact of this compound on neuronal firing.
Caption: Experimental workflow for patch-clamp studies.
Conclusion
This compound presents a valuable pharmacological tool for dissecting the roles of sigma-2 and muscarinic M2 receptors in the regulation of neuronal firing. The protocols and expected outcomes described herein provide a framework for researchers to investigate its electrophysiological properties and elucidate its mechanisms of action in various neuronal populations. Further studies are warranted to explore the full therapeutic potential of this compound in neurological disorders characterized by aberrant neuronal excitability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Effects of inflammatory cells on neuronal M2 muscarinic receptor function in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neuronal M2 muscarinic receptor function in the lungs by extracellular nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-21 Maleate in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a versatile pharmacological tool with a dual mechanism of action, making it a compound of significant interest for preclinical research in mice. It functions as a potent and selective sigma-2 (σ₂) receptor antagonist and as a presynaptic cholinergic modulator.[1][2][3] Its activity as a cholinergic modulator is attributed to its antagonism of presynaptic M2 muscarinic autoreceptors, which leads to an increased release of acetylcholine (B1216132) in the synapse.[1] This dual activity underlies its demonstrated analgesic and nootropic (cognition-enhancing) effects in rodent models.[1]
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying signaling pathways of SM-21 maleate for use in mouse studies, based on available scientific literature.
Data Presentation: Recommended Dosage by Application
The recommended dosage of this compound in mice varies depending on the intended application and the route of administration. The following tables summarize the effective dose ranges reported in peer-reviewed studies for antinociceptive and cognitive enhancement effects.
Table 1: Recommended Dosages of this compound for Antinociceptive Studies in Mice [2]
| Route of Administration | Dosage Range |
| Subcutaneous (s.c.) | 10 - 40 mg/kg |
| Intraperitoneal (i.p.) | 10 - 30 mg/kg |
| Oral (p.o.) | 20 - 60 mg/kg |
| Intravenous (i.v.) | 3 - 20 mg/kg |
| Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse |
Table 2: Recommended Dosages of this compound for Cognitive Enhancement Studies in Mice
| Route of Administration | Dosage Range | Application |
| Intraperitoneal (i.p.) | 10 - 30 mg/kg | Prevention of amnesia |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water up to 25 mM. For in vivo administration, sterile, pyrogen-free water or saline is the recommended vehicle.
Protocol for a 1 mg/mL (approximately 2.2 mM) Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Aseptically dissolve the powder in sterile saline (0.9% NaCl) or sterile water to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
The solution should be clear and colorless. If particulates are visible, filter through a 0.22 µm sterile filter.
-
Store the stock solution at room temperature.
Administration Protocols
The following are general guidelines for various routes of administration in mice. The specific volume to be administered should be calculated based on the animal's body weight.
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of this compound solution slowly.
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution. A small bleb should form under the skin.
Oral Gavage (p.o.):
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution directly into the stomach.
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins, bevel up.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly.
Intracerebroventricular (i.c.v.) Injection:
-
This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia. Researchers must be proficient in this technique and have the necessary ethical approvals. The coordinates for injection into the lateral ventricles will vary depending on the mouse strain and age.
Experimental Workflow for Antinociception Studies (e.g., Hot Plate Test)
Caption: Experimental workflow for a hot plate antinociception study.
Experimental Workflow for Cognitive Enhancement Studies (e.g., Passive Avoidance Test)
Caption: Workflow for a passive avoidance cognitive enhancement study.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with two distinct receptor systems.
Sigma-2 (σ₂) Receptor Antagonism
This compound is a potent antagonist of the σ₂ receptor, which is encoded by the TMEM97 gene. While the downstream signaling of σ₂ receptors is still under active investigation, antagonism is thought to modulate intracellular calcium levels and interact with various signaling pathways, including those involved in cell proliferation and neuronal signaling.
Caption: Simplified signaling pathway for σ₂ receptor antagonism by this compound.
Presynaptic M2 Muscarinic Receptor Antagonism
This compound antagonizes presynaptic M2 muscarinic autoreceptors on cholinergic neurons. These receptors normally act as a negative feedback mechanism, inhibiting further acetylcholine (ACh) release when activated by ACh in the synaptic cleft. By blocking these receptors, this compound disinhibits the neuron, leading to an enhanced release of ACh.
Caption: Pathway of M2 receptor antagonism leading to increased acetylcholine release.
Concluding Remarks
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of M2 and M4 muscarinic receptors in regulating acetylcholine release from myenteric neurons of mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Binding Affinity Assays of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro binding affinity of SM-21 maleate (B1232345) for its primary target, the sigma-2 (σ₂) receptor, as well as for the muscarinic M2 receptor to assess selectivity.
Introduction
SM-21 maleate is recognized as a potent and selective sigma-2 (σ₂) receptor antagonist.[1][2] Its analgesic properties have been linked to the antagonism of presynaptic muscarinic M2 receptors, leading to an increase in acetylcholine (B1216132) release.[3] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand like this compound and its target receptors. These assays are crucial for determining key binding parameters such as the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor. This document outlines the protocols for competitive radioligand binding assays to determine the Kᵢ of this compound at both the sigma-2 and muscarinic M2 receptors.
Data Presentation
The binding affinity of this compound is summarized in the table below. The data highlights its high affinity and selectivity for the sigma-2 receptor.
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| This compound | Sigma-2 (σ₂) | 67 | [3] |
| This compound | Muscarinic | >10,000 | [3] |
Experimental Protocols
Detailed methodologies for competitive radioligand binding assays are provided below.
Protocol 1: Sigma-2 (σ₂) Receptor Competitive Binding Assay
This protocol describes the determination of the binding affinity of this compound for the sigma-2 receptor using a competitive radioligand binding assay with [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) and rat liver membranes.
Materials and Reagents:
-
This compound
-
Radioligand: [³H]DTG
-
Sigma-1 Masking Ligand: (+)-Pentazocine
-
Non-specific Binding Ligand: Haloperidol
-
Tissue Source: Rat liver membranes (a rich source of sigma-2 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0
-
96-well microplates
-
Glass fiber filters (GF/B or equivalent)
-
Scintillation fluid
-
Microplate scintillation counter
-
Polyethyleneimine (PEI) solution (0.5%)
Experimental Workflow Diagram:
Caption: Workflow for the sigma-2 receptor competitive binding assay.
Procedure:
-
Plate Preparation: Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes to reduce non-specific binding.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer for total binding wells.
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for competition wells.
-
50 µL of a high concentration of Haloperidol (e.g., 10 µM) for non-specific binding wells.
-
50 µL of (+)-Pentazocine to all wells to a final concentration that saturates sigma-1 receptors (e.g., 300 nM).
-
50 µL of [³H]DTG (at a concentration close to its Kd for sigma-2 receptors, e.g., 10-20 nM).
-
Initiate the binding reaction by adding 100 µL of the rat liver membrane suspension (approximately 200-400 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding and the binding in the presence of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DTG) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Muscarinic M2 Receptor Competitive Binding Assay
This protocol outlines the determination of the binding affinity of this compound for the human muscarinic M2 receptor using a competitive radioligand binding assay with [³H]N-Methylscopolamine ([³H]NMS) and membranes from a recombinant cell line.
Materials and Reagents:
-
This compound
-
Radioligand: [³H]N-Methylscopolamine ([³H]NMS)
-
Non-specific Binding Ligand: Atropine
-
Cell Source: Membranes from a cell line stably expressing the human muscarinic M2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.
-
96-well microplates
-
Glass fiber filters (GF/C or equivalent)
-
Scintillation fluid
-
Microplate scintillation counter
-
Polyethyleneimine (PEI) solution (0.5%)
Procedure:
-
Plate Preparation: Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
25 µL of Assay Buffer for total binding wells.
-
25 µL of varying concentrations of this compound (e.g., 1 nM to 1 mM) for competition wells.
-
25 µL of a high concentration of Atropine (e.g., 1 µM) for non-specific binding wells.
-
25 µL of [³H]NMS (at a concentration close to its Kd, e.g., 0.5-1.0 nM).
-
Initiate the binding reaction by adding 200 µL of the M2 receptor-expressing membrane suspension (approximately 5-15 µg of protein per well).
-
-
Incubation: Incubate the plate at 27°C for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of Atropine) from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation as described in Protocol 1.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the sigma-2 and muscarinic M2 receptors.
Caption: Simplified signaling pathway for the sigma-2 receptor.
Caption: Muscarinic M2 receptor signaling pathway.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of UMB24 and (+/-)-SM 21, putative sigma2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for Studying Cocaine Addiction Models Using SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of SM-21 maleate (B1232345), a selective sigma-2 (σ₂) receptor antagonist, in preclinical models of cocaine addiction. While cocaine's primary mechanism of action involves the blockade of the dopamine (B1211576) transporter, leading to increased synaptic dopamine levels, emerging evidence suggests the involvement of other neurotransmitter systems, including the sigma receptor system, in the complex neurobiology of cocaine addiction.[1][2] SM-21 maleate serves as a valuable pharmacological tool to investigate the role of σ₂ receptors in the behavioral effects of cocaine.
Mechanism of Action
This compound is a potent and selective σ₂ receptor antagonist.[3] It also exhibits affinity for muscarinic receptors.[4][5] The analgesic properties of SM-21 have been attributed to the antagonism of presynaptic M2 muscarinic receptors, leading to an increase in acetylcholine (B1216132) release.[4] Its interaction with σ₂ receptors is implicated in its modulation of the behavioral effects of cocaine.[6][7] Cocaine itself has been shown to interact with sigma receptors at physiologically relevant concentrations.[6] While the antagonism of sigma-1 (σ₁) receptors is known to attenuate the actions of cocaine, the role of σ₂ receptors is an active area of research.[6][8][9]
Key Applications in Cocaine Addiction Research
Preclinical studies have demonstrated that this compound can attenuate specific behavioral effects of cocaine in animal models, suggesting a potential therapeutic role for σ₂ receptor antagonists in mitigating cocaine's rewarding and toxic effects.
-
Attenuation of Cocaine-Induced Locomotor Activity: Pre-treatment with this compound has been shown to significantly reduce the hyperlocomotor activity induced by cocaine in mice.[6][7] This suggests that σ₂ receptors may play a role in the psychostimulant effects of cocaine.
-
Reduction of Cocaine-Induced Convulsions: this compound has been found to significantly attenuate cocaine-induced convulsions, indicating a potential protective effect against the neurotoxic effects of high doses of cocaine.[6][7]
Data Presentation
Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Species | Preparation | Kᵢ (nM) | Reference(s) |
| Sigma-2 (σ₂) | [³H]DTG | Guinea Pig | Brain Membranes | 11.2 | [4] |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig | Brain Membranes | 203 | [4] |
| Muscarinic (central) | Not Specified | Not Specified | Not Specified | 174 | [5] |
| Muscarinic M2 | Not Specified | Porcine | Gastric Smooth Muscle | 503 | [10] |
Note: Kᵢ represents the inhibition constant and is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
Effects of this compound on Cocaine-Induced Behaviors (Qualitative Summary)
| Behavioral Model | Species | Cocaine Effect | Effect of this compound Pre-treatment | Reference(s) |
| Locomotor Activity | Mouse | Increased locomotor activity | Significant attenuation | [6][7] |
| Convulsions | Mouse | Induction of convulsions | Significant attenuation | [6][7] |
Experimental Protocols
Cocaine-Induced Locomotor Activity in Mice
Objective: To assess the effect of this compound on cocaine-induced hyperlocomotion.
Materials:
-
Male Swiss Webster mice
-
This compound
-
Cocaine hydrochloride
-
Sterile saline solution (0.9%)
-
Locomotor activity chambers equipped with infrared beams
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Habituate the mice to the locomotor activity chambers for at least 30-60 minutes for 2-3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Drug Preparation: Dissolve this compound and cocaine hydrochloride in sterile saline. Doses should be calculated based on the weight of the salt.
-
Experimental Groups:
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Cocaine (e.g., 10-20 mg/kg, i.p.)
-
This compound (e.g., 5, 10, 20 mg/kg, i.p.) + Vehicle (Saline)
-
This compound (e.g., 5, 10, 20 mg/kg, i.p.) + Cocaine (e.g., 10-20 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer this compound or vehicle via i.p. injection.
-
After a pre-treatment time (e.g., 15-30 minutes), administer cocaine or vehicle via i.p. injection.
-
-
Locomotor Activity Recording: Immediately after the second injection, place the mice individually into the locomotor activity chambers. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for 60-120 minutes.
-
Data Analysis: Analyze the total locomotor activity counts over the entire session or in time bins (e.g., 5-minute intervals). Compare the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Cocaine-Induced Conditioned Place Preference (CPP) in Mice
Objective: To evaluate the effect of this compound on the rewarding properties of cocaine as measured by CPP.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Cocaine hydrochloride
-
Sterile saline solution (0.9%)
-
Conditioned place preference apparatus (two or three compartments with distinct visual and tactile cues)
-
Animal scale
-
Syringes and needles for i.p. injection
Procedure:
-
Apparatus Habituation and Pre-Test (Baseline Preference):
-
On Day 1, place each mouse in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference. A biased design may be used where the drug is paired with the initially non-preferred side.
-
-
Conditioning Phase (e.g., 6-8 days):
-
On alternate days, administer cocaine (e.g., 10 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning compartments for 30 minutes.
-
On the intervening days, administer saline and confine the mouse to the other conditioning compartment for 30 minutes.
-
To assess the effect of this compound on the acquisition of CPP, administer this compound (or vehicle) prior to each cocaine injection during the conditioning phase.
-
-
Post-Test (Expression of CPP):
-
On the test day (the day after the last conditioning session), place the mouse in the central compartment with free access to all compartments in a drug-free state.
-
Record the time spent in each compartment for 15-20 minutes.
-
-
Data Analysis: Calculate the preference score as the time spent in the cocaine-paired compartment during the post-test minus the time spent in the same compartment during the pre-test. Compare the preference scores between the group that received this compound and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Cocaine-Induced Convulsions in Mice
Objective: To determine the effect of this compound on the incidence and severity of cocaine-induced convulsions.
Materials:
-
Male Swiss Webster mice
-
This compound
-
Cocaine hydrochloride
-
Sterile saline solution (0.9%)
-
Observation chambers
-
Animal scale
-
Syringes and needles for i.p. injection
-
Timer
Procedure:
-
Drug Preparation: Prepare solutions of this compound and a convulsive dose of cocaine (e.g., 60-80 mg/kg, i.p.).
-
Experimental Groups:
-
Vehicle (Saline) + Cocaine
-
This compound (e.g., 10, 20, 30 mg/kg, i.p.) + Cocaine
-
-
Drug Administration:
-
Administer this compound or vehicle via i.p. injection.
-
After a pre-treatment time (e.g., 15-30 minutes), administer the convulsive dose of cocaine.
-
-
Observation: Immediately after the cocaine injection, place each mouse in an individual observation chamber and observe continuously for at least 30 minutes.
-
Scoring: Record the presence or absence of clonic and/or tonic-clonic seizures. A rating scale for seizure severity can also be used (e.g., from mild myoclonic jerks to full tonic-clonic seizures with loss of posture). Record the latency to the first seizure and the duration of seizures.
-
Data Analysis: Compare the percentage of animals exhibiting seizures in each group using a chi-square test or Fisher's exact test. Compare seizure latency and severity scores using t-tests or ANOVA.
Visualizations
Caption: Cocaine's primary mechanism and the putative modulatory role of SM-21.
Caption: Experimental workflow for locomotor activity testing.
Caption: Experimental workflow for Conditioned Place Preference (CPP).
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+/-)-SM 21 attenuates the convulsive and locomotor stimulatory effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of UMB24 and (+/-)-SM 21, putative sigma2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of sigma receptors in the behavioral effects of cocaine: evidence from novel ligands and antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SM-21 Maleate in Dystonia Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dystonia is a complex neurological movement disorder characterized by involuntary muscle contractions, leading to twisting, repetitive movements, and abnormal postures. Current therapeutic options are limited, highlighting the need for novel pharmacological targets. The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), has emerged as a potential target for neurological disorders due to its role in motor function.[1] SM-21 maleate (B1232345) is a potent and highly selective σ2 receptor antagonist that has demonstrated efficacy in a preclinical model of dystonia, making it a valuable pharmacological tool for research and a potential lead compound for therapeutic development.[1][2]
This document provides detailed application notes and protocols for the use of SM-21 maleate in dystonia research, based on published preclinical findings.
Physicochemical and Pharmacological Profile of this compound
SM-21 is a tropane (B1204802) analogue with central nervous system activity.[3] It acts as a potent and selective antagonist for the σ2 receptor.[1][3][4] In addition to its σ2 receptor antagonism, this compound has been reported to increase the release of acetylcholine (B1216132) at central muscarinic synapses and exhibits analgesic and nootropic properties in vivo.[3][4][5]
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound.
| Receptor | Ligand | Ki (nM) | Source |
| Sigma-2 (σ2) | SM-21 | 67 | [1] |
| Muscarinic | SM-21 | > 10,000 | [1] |
| Opiate | SM-21 | > 10,000 | [1] |
| Dopamine | SM-21 | > 10,000 | [1] |
| Serotonin | SM-21 | > 10,000 | [1] |
| α-Adrenergic | SM-21 | > 10,000 | [1] |
Table 1: In Vitro Receptor Binding Profile of SM-21. This table clearly demonstrates the high selectivity of SM-21 for the σ2 receptor over a range of other neurotransmitter receptors.
| Parameter | Value | Description | Source |
| Effective Dose | 10 nmol / 0.5 µl | Dose of this compound administered to the red nucleus that completely prevented DTG-induced neck dystonia in rats. | [1][2] |
| Ineffective Dose | ~3.3 nmol / 0.5 µl | A threefold lower dose of this compound that was unable to reduce DTG-induced neck dystonia. | [1] |
| Inducing Agent Dose | 5 nmol / 0.5 µl | Dose of the σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG) used to induce neck dystonia. | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Dystonia. This table provides the effective and ineffective doses of this compound in preventing chemically-induced dystonic movements.
Experimental Protocols
Protocol 1: Induction of Neck Dystonia in Rats and Antagonism by this compound
This protocol describes an in vivo experiment to assess the ability of this compound to prevent dystonia induced by the σ2 receptor agonist, DTG, in rats. This model is a suitable in vivo test to selectively identify σ2 receptor ligands.[1]
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
1,3-di-(2-tolyl)guanidine (DTG)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Hamilton syringe (1 µl) with a 30-gauge needle
-
Surgical instruments for stereotaxic surgery
-
Video recording equipment
Procedure:
-
Animal Preparation and Anesthesia:
-
Stereotaxic Surgery and Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the red nucleus.
-
Drill a small hole in the skull over the target area.[8]
-
Slowly lower a guide cannula to the desired depth, just above the red nucleus.
-
Secure the cannula to the skull with dental cement.
-
Insert a stylet into the guide cannula to prevent blockage.
-
Allow the animals to recover for at least 48 hours post-surgery.
-
-
Drug Preparation:
-
Dissolve this compound and DTG in sterile saline to the desired concentrations (SM-21: 20 mM; DTG: 10 mM for a 10 nmol and 5 nmol dose in 0.5 µl respectively).
-
Ensure the solutions are sterile-filtered.
-
-
Intracerebral Injection:
-
Gently restrain the conscious rat.
-
Remove the stylet from the guide cannula and insert the injection needle, which is connected to the microsyringe pump.
-
Administer this compound (10 nmol in 0.5 µl) or vehicle (saline) into the red nucleus over a period of 1 minute.[1][2]
-
Leave the injection needle in place for an additional minute to allow for diffusion.
-
Five minutes after the this compound or vehicle injection, administer DTG (5 nmol in 0.5 µl) through the same cannula using the same procedure.[1][2]
-
-
Behavioral Assessment of Dystonia (Torticollis):
-
Immediately after the DTG injection, place the rat in a transparent observation chamber.
-
Record the animal's behavior using a video camera for at least 60 minutes.
-
Quantify the dystonic posture by measuring the angle of head deviation from the body's longitudinal axis. This can be done at regular intervals (e.g., every 5 or 10 minutes) from the video recordings.
-
A positive dystonic response is characterized by a sustained, unnatural torsion of the neck.
-
Compare the degree and duration of head deviation in animals treated with this compound versus vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Dystonia
The precise signaling cascade downstream of the σ2 receptor in the red nucleus that mediates dystonia is not fully elucidated. However, based on the known functions of the σ2 receptor, a putative pathway can be proposed. Activation of σ2 receptors is known to modulate intracellular calcium levels and the activity of ion channels, which in turn affects neuronal excitability and neurotransmitter release.[2] In the context of the red nucleus, a key motor control center, σ2 receptor activation by an agonist like DTG may lead to aberrant neuronal firing, resulting in the abnormal motor output characteristic of dystonia. This compound, as a selective antagonist, is hypothesized to block this initial activation step, thereby preventing the downstream signaling cascade that leads to dystonic movements.
Caption: Proposed signaling pathway for DTG-induced dystonia and its antagonism by this compound.
Experimental Workflow for In Vivo Dystonia Model
The following diagram outlines the key steps in the experimental workflow for testing the efficacy of this compound in the rat model of DTG-induced dystonia.
Caption: Experimental workflow for the rat model of DTG-induced dystonia.
Conclusion
This compound is a valuable research tool for investigating the role of the σ2 receptor in the pathophysiology of dystonia. Its high selectivity allows for the specific interrogation of σ2 receptor-mediated pathways in motor control. The protocols and data presented here provide a foundation for researchers to utilize this compound in preclinical dystonia models, with the ultimate goal of advancing our understanding of this disorder and developing novel therapeutic strategies. Further research is warranted to explore the downstream signaling pathways in greater detail and to evaluate the therapeutic potential of this compound in other models of dystonia. Of note, no public data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of this compound is currently available.
References
- 1. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rwdstco.com [rwdstco.com]
- 8. olac.berkeley.edu [olac.berkeley.edu]
Troubleshooting & Optimization
Navigating SM-21 Maleate: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical support center is now available for researchers, scientists, and drug development professionals working with SM-21 maleate (B1232345). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research, particularly concerning solubility and experimental application.
SM-21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist known to enhance the release of acetylcholine (B1216132) at central muscarinic synapses.[1][2][3] The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes, including calcium signaling and cholesterol homeostasis.[4][5] Despite its promise in neuroscience research, practical challenges with its solubility and application can hinder experimental success. This guide aims to provide clear and actionable solutions to these issues.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for reproducible experimental outcomes. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 25 | 11.35 | May require gentle warming and sonication to fully dissolve. |
| DMSO | Soluble | Not specified | A common solvent for creating high-concentration stock solutions. |
| PBS (pH 7.4) | Information not readily available | Information not readily available | Expected to be similar to water, but verification is recommended. |
| Ethanol | Information not readily available | Information not readily available | Use with caution as it may not be suitable for all cell types. |
Data compiled from publicly available datasheets.[1][3][6][7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 453.92 g/mol ).[2][3] For example, for 1 mL of a 10 mM stock, weigh 4.54 mg.
-
Dissolution: Add the appropriate volume of sterile, purified water.
-
Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, warm the solution to 37°C in a water bath for 5-10 minutes and sonicate briefly.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. For short-term storage (up to a few weeks), 4°C is acceptable.[8] Avoid repeated freeze-thaw cycles.
References
- 1. Calcium channels involved in the inhibition of acetylcholine release by presynaptic muscarinic receptors in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound CAS: 155058-71-2 [aobious.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
Optimizing SM-21 Maleate Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of SM-21 maleate (B1232345) in in vitro experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to help you determine the optimal concentration of SM-21 maleate for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1][2][3][4] It also functions as a presynaptic cholinergic modulator, leading to an increased release of acetylcholine (B1216132) at central muscarinic synapses.[1][2][4][5] The affinity of this compound for central muscarinic receptors has been reported to be 0.174 μM.[5]
Q2: What are the basic physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. It is important to note its solubility in water, which facilitates the preparation of stock solutions for in vitro studies.
Q3: How should I prepare a stock solution of this compound?
A3: Given its solubility in water up to 25 mM, sterile water or a buffered solution such as PBS can be used to prepare a concentrated stock solution.[1][4][6][7] For compounds that may be less soluble in aqueous solutions, Dimethyl sulfoxide (B87167) (DMSO) is a common alternative. When using DMSO, it is crucial to keep the final concentration in your cell culture medium low (typically below 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: What is a good starting concentration range for my in vitro experiments with this compound?
A4: Since specific optimal concentrations for this compound are not widely published for most in vitro assays, a dose-response experiment is highly recommended. A broad starting range to consider would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. This range will help in identifying the concentrations at which the compound is effective and where it might become cytotoxic.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a selective σ2 receptor antagonist, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to the intended mechanism of action. This can include using a structurally different compound with the same target or using cell lines with knockdown or knockout of the target protein.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 453.92 g/mol | [1][2] |
| Solubility | Soluble in water up to 25 mM | [1][4][6][7] |
| Storage | Store at room temperature. | [1][2] |
| Purity | ≥98% | [1][4] |
Table 2: Example Data Table for Cytotoxicity Assay (IC50 Determination)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 5.5 |
| 10 | 85 ± 6.1 |
| 25 | 60 ± 7.3 |
| 50 | 45 ± 6.8 |
| 75 | 20 ± 4.5 |
| 100 | 5 ± 2.1 |
| Calculated IC50 | [To be filled with experimental data] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its cytotoxicity.
Materials:
-
This compound
-
Selected cell line (e.g., PC12, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the % cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Optimizing this compound Concentration for Neurite Outgrowth in PC12 Cells
This protocol provides a framework for determining the optimal concentration of this compound for promoting neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
Materials:
-
This compound
-
PC12 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Differentiation medium (low-serum medium, e.g., 1% horse serum)
-
Nerve Growth Factor (NGF)
-
Collagen-coated cell culture plates (e.g., 24- or 48-well)
-
Microscope with a camera for imaging
Procedure:
-
Cell Seeding:
-
Seed PC12 cells onto collagen-coated plates at a suitable density to allow for individual cell morphology assessment (e.g., 1-2 x 10^4 cells/cm²).
-
Allow the cells to attach for 24 hours in complete growth medium.
-
-
Induction of Differentiation and Treatment:
-
After 24 hours, replace the growth medium with differentiation medium.
-
Prepare different concentrations of this compound in the differentiation medium. It is advisable to test concentrations below the determined IC50 value. A range from 10 nM to 10 µM could be a good starting point.
-
In many experimental setups, a low concentration of NGF (e.g., 20-50 ng/mL) is used to prime the cells for differentiation. This compound can be tested for its ability to enhance NGF-induced neurite outgrowth.
-
Include the following controls:
-
Vehicle control (differentiation medium with solvent).
-
Positive control (differentiation medium with an optimal concentration of NGF).
-
-
Treat the cells with the prepared media and incubate for 48-72 hours.
-
-
Assessment of Neurite Outgrowth:
-
After the incubation period, acquire images of multiple random fields for each condition using a phase-contrast microscope.
-
Quantify neurite outgrowth. This can be done manually or using automated image analysis software. Common parameters to measure include:
-
The percentage of cells with neurites (a neurite is often defined as a process longer than the cell body diameter).
-
The average length of the longest neurite per cell.
-
The number of neurites per cell.
-
-
-
Data Analysis:
-
Plot the quantified neurite outgrowth parameters against the concentration of this compound.
-
Determine the concentration or concentration range that provides the most significant and reproducible effect on neurite outgrowth.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified Sigma-2 Receptor Signaling Pathway.
Caption: Presynaptic M2 Muscarinic Receptor Signaling Pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility or precipitation of this compound in media | - Exceeding the solubility limit.- Interaction with media components. | - Ensure the stock solution is fully dissolved before diluting into the medium.- Prepare fresh dilutions for each experiment.- If using DMSO, ensure the final concentration is low (≤0.1%).- Test the solubility in a simpler buffer (e.g., PBS) first. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the plate.- Compound instability in media over time. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Assess the stability of this compound in your culture medium over the course of the experiment. |
| No observable effect at expected concentrations | - Inactive compound.- Low receptor expression in the chosen cell line.- Suboptimal assay conditions.- Rapid degradation of the compound. | - Verify the activity of the compound with a positive control.- Confirm the expression of σ2 receptors and/or relevant muscarinic receptors in your cell line.- Optimize assay parameters such as incubation time and cell density.- Consider replenishing the compound during long-term experiments. |
| High background or non-specific effects | - Cytotoxicity of the compound at high concentrations.- Off-target effects.- Solvent toxicity. | - Perform a cytotoxicity assay to determine the IC50.- Use concentrations well below the IC50 for functional assays.- Include a vehicle control with the highest concentration of solvent used.- Use a structurally unrelated compound targeting the same pathway to confirm specificity. |
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer [mdpi.com]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of SM-21 maleate to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SM-21 maleate (B1232345). This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental confounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SM-21 maleate?
This compound is primarily characterized as a presynaptic cholinergic modulator.[1][2] Its analgesic and nootropic effects are attributed to its ability to increase the release of acetylcholine (B1216132) at central muscarinic synapses.[3] This is thought to occur through the antagonism of presynaptic M2 muscarinic receptors, which normally act to inhibit acetylcholine release.[4][5]
Q2: What are the known off-target effects of this compound?
The most significant off-target activity of this compound is its potent and selective antagonism of the sigma-2 (σ2) receptor.[3][6] In fact, some studies suggest that this compound has a higher affinity for σ2 receptors than for its intended muscarinic receptor targets.[4] Researchers should be aware of this dual activity when interpreting experimental results. Additionally, its affinity for serotonin (B10506) 5-HT3 and 5-HT4 receptors has been investigated.[4]
Q3: How can I differentiate between the on-target (cholinergic) and off-target (sigma-2) effects of this compound in my experiments?
To dissect the contribution of cholinergic versus sigma-2 receptor effects, consider the following experimental controls:
-
Pharmacological Blockade: Pre-treat your experimental system with a selective M2 muscarinic receptor agonist or a selective σ2 receptor agonist to see if the effects of this compound are occluded. Conversely, use selective antagonists for each receptor to see if the effects of this compound are blocked.
-
Knockdown/Knockout Models: If available, utilize cell lines or animal models with genetic deletion or knockdown of the M2 muscarinic receptor or the σ2 receptor to isolate the activity of this compound at each target.
-
Dose-Response Curves: Generate detailed dose-response curves for this compound in the presence and absence of selective antagonists for both M2 and σ2 receptors. A shift in the potency of this compound can indicate which receptor is mediating the observed effect.
Q4: Are there any other potential off-target interactions I should be aware of?
While the primary off-target focus is on sigma-2 receptors, some evidence suggests that sigma-2 receptor ligands, as a class, may interact with human ether-a-go-go-related gene (hERG) K+ channels. One study indicated that SM-21 could potentiate the ifenprodil-induced blockade of the hERG current.[7] This could have implications for cardiotoxicity and should be considered in safety and toxicology studies.
Troubleshooting Guides
Problem: Unexpected or contradictory results in cellular proliferation or viability assays.
-
Possible Cause: The observed effects may be due to the off-target antagonism of sigma-2 receptors by this compound. Sigma-2 receptors are known to be involved in cell proliferation and apoptosis.
-
Troubleshooting Steps:
-
Review the literature for the role of sigma-2 receptors in your specific cell type.
-
Use a structurally different, highly selective M2 muscarinic antagonist as a control to confirm if the effect is mediated by the intended target.
-
Employ a selective sigma-2 receptor agonist to see if it can reverse the effects of this compound.
-
Problem: Unexplained behavioral phenotypes in animal studies.
-
Possible Cause: The behavioral effects of this compound may be a composite of its actions on both the cholinergic and sigma receptor systems. For instance, its analgesic properties have been linked to both mechanisms.[5]
-
Troubleshooting Steps:
-
Co-administer this compound with a centrally-acting, selective M2 muscarinic antagonist that does not have sigma receptor affinity to isolate the contribution of the cholinergic system.
-
Co-administer this compound with a selective sigma-2 receptor agonist to see if the behavioral effects are attenuated.
-
Evaluate behaviors known to be modulated by sigma-2 receptors, such as locomotor activity and stereotypic behaviors, to assess the off-target engagement of this compound.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities and selectivity ratios for this compound.
| Target | Affinity/Selectivity | Reference |
| Central Muscarinic Receptors | 0.174 µM | [1] |
| M2/M1 Selectivity Ratio | 4.6 | [5] |
| Sigma-2 (σ2) Receptor | High Affinity | [4][6] |
| Sigma-1 (σ1) Receptor | Lower Affinity than σ2 | [4] |
Experimental Protocols
Functional Assay for Muscarinic Receptor Subtype Selectivity
-
Objective: To determine the functional selectivity of this compound for M1, M2, and M3 muscarinic receptor subtypes.
-
Methodology: This protocol is based on functional studies in isolated tissues.[5]
-
M1 Receptor (Rabbit Vas Deferens):
-
Isolate rabbit vas deferens and mount in an organ bath containing Krebs solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Electrically stimulate the tissue to induce contractions.
-
Apply increasing concentrations of a selective M1 agonist to inhibit the contractions.
-
In the presence of varying concentrations of this compound, repeat the M1 agonist dose-response curve to determine the antagonist's pA2 value.
-
-
M2 Receptor (Guinea Pig Atrium):
-
Isolate guinea pig atria and mount in an organ bath.
-
Record the spontaneous beating rate.
-
Apply a selective M2 agonist to decrease the heart rate.
-
Determine the pA2 value for this compound by its ability to antagonize the effects of the M2 agonist.
-
-
M3 Receptor (Guinea Pig Ileum):
-
Isolate a segment of guinea pig ileum and mount in an organ bath.
-
Induce contractions with a selective M3 agonist.
-
Determine the pA2 value for this compound by its ability to antagonize the M3 agonist-induced contractions.
-
-
In Vivo Assay for Sigma-2 Receptor Antagonism
-
Objective: To assess the in vivo sigma-2 antagonist activity of this compound.
-
Methodology: This protocol is based on a rat model of drug-induced neck dystonia.[6]
-
Animal Model: Use adult male Wistar rats.
-
Drug Administration:
-
Administer the sigma-1/sigma-2 agonist 1,3-di-(2-tolyl)guanidine (DTG) directly into the red nucleus to induce neck torsion.
-
In a separate group of animals, pre-treat with this compound into the red nucleus prior to the administration of DTG.
-
-
Behavioral Observation: Observe and score the degree of neck dystonia in both groups of animals.
-
Data Analysis: A significant reduction in the DTG-induced neck torsion in the this compound pre-treated group indicates sigma-2 antagonist activity.
-
Visualizations
Caption: On-Target Mechanism of this compound.
Caption: Off-Target Interaction of SM-21 with Sigma-2 Receptors.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 4. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected results in SM-21 maleate studies
Technical Support Center: SM-21 Maleate (B1232345) Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SM-21 maleate. The information is designed to address common challenges and unexpected results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1][2] It is a tropane (B1204802) analogue that has been shown to be centrally active following systemic administration.[1] Its mechanism of action also involves the increased release of acetylcholine (B1216132) at central muscarinic synapses, potentially through the antagonism of presynaptic M2 muscarinic receptors.[3][4]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in neuroscience research as a potent analgesic and nootropic agent. It is also utilized in studies investigating the role of sigma-2 receptors in modulating motor functions and in the context of drug addiction, such as attenuating the effects of cocaine.[5] Additionally, some research has explored its potential as an anticytotoxic agent in models of neurodegeneration.[5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in water up to 25 mM. It is recommended to store the compound at room temperature.[6] For preparing stock solutions, it is crucial to refer to the batch-specific molecular weight on the certificate of analysis, as the degree of hydration can vary.
Troubleshooting Guide for Unexpected Results
Issue 1: Inconsistent or No Effect in Behavioral Studies
Question: I am not observing the expected analgesic or nootropic effects of this compound in my in vivo model. What could be the reason?
Possible Causes and Solutions:
-
Route of Administration and Dosage: The bioavailability and central nervous system penetration of this compound can vary significantly with the administration route. Consider the published effective dose ranges for different routes (s.c., i.p., p.o., i.v., i.c.v.) and optimize the dosage for your specific animal model and experimental paradigm.[4]
-
Pharmacokinetics: The onset and duration of action may not align with your experimental timeline. Conduct a pilot study to determine the pharmacokinetic profile in your model.
-
Baseline Behavioral State: In some studies, this compound administered alone did not produce significant behavioral changes compared to a saline control.[5] Its effects may be more pronounced when counteracting a specific pharmacological challenge (e.g., a convulsant or a cognitive impairment agent).
-
Animal Strain and Species Differences: Metabolic rates and receptor expression can differ between species and even strains, affecting the drug's efficacy. Ensure the chosen model is appropriate and review literature for relevant precedents.
Issue 2: Off-Target or Unexplained Side Effects
Question: I am observing effects that cannot be solely attributed to sigma-2 receptor antagonism. What could be the cause?
Possible Causes and Solutions:
-
Muscarinic Receptor Activity: this compound has a known affinity for muscarinic receptors, particularly M2.[3][4] The observed effects could be due to cholinergic system modulation. To dissect these effects, consider using a muscarinic antagonist as a control in a parallel experimental group.
-
Interaction with Ion Channels: Some sigma-2 receptor ligands have been shown to interact directly with ion channels, such as hERG potassium channels. This could lead to cardiovascular or other off-target effects. If such effects are suspected, in vitro electrophysiology assays could be employed for further investigation.
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities from synthesis or degradation could lead to unexpected pharmacology. It is recommended to use a high-purity compound (≥98%) from a reputable supplier.
Issue 3: Variability in In Vitro Assays
Question: My results from cell-based assays with this compound are not reproducible. What factors should I consider?
Possible Causes and Solutions:
-
Cell Line Specificity: The expression levels of the sigma-2 receptor (TMEM97) and its interacting partners can vary greatly between cell lines. This can significantly impact the cellular response to this compound. Quantify the expression of the target receptor in your cell line using techniques like qPCR or western blotting.
-
Agonist vs. Antagonist Activity: The functional outcome of a sigma-2 receptor ligand can be context-dependent.[7] The classification of SM-21 as an antagonist is based on specific functional assays (e.g., preventing DTG-induced dystonia).[2][5] In a different cellular context or with a different functional readout (e.g., calcium imaging, cell viability), its effects might differ.
-
Solubility and Stability in Media: Although water-soluble, this compound could degrade or precipitate in complex cell culture media over long incubation periods. Prepare fresh solutions and verify solubility and stability under your specific experimental conditions.
-
Batch-to-Batch Variability: As noted by suppliers, the molecular weight can vary between batches due to hydration. Always use the batch-specific molecular weight for calculating concentrations to ensure consistency.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 453.92 g/mol | |
| Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ | |
| Purity | ≥98% | |
| CAS Number | 155059-42-0 | |
| Max Solubility (Water) | 25 mM | |
| Storage | Room Temperature | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Batch-Specific Molecular Weight: Refer to the Certificate of Analysis provided by the supplier for the precise molecular weight of your specific batch.
-
Calculation: Use the batch-specific molecular weight to calculate the mass of this compound required to achieve the desired concentration. For example, to prepare a 10 mM stock solution in water:
-
Mass (mg) = 10 mmol/L * 0.001 L * 453.92 g/mol * 1000 mg/g = 4.54 mg (adjust for batch-specific MW)
-
-
Dissolution: Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile, deionized water.
-
Mixing: Vortex or sonicate briefly until the compound is fully dissolved.
-
Storage: Store the stock solution as recommended by the supplier, typically at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: In Vivo Antinociception Assay (Hot-Plate Test)
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Doses can range from 10-30 mg/kg.[4]
-
Post-Treatment Latency: At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. Compare the %MPE between the this compound and vehicle groups using appropriate statistical tests.
Visualizations
Caption: Proposed dual mechanism of this compound action.
Caption: Logical workflow for troubleshooting unexpected in vivo results.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. e-biochem.com [e-biochem.com]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Stability of SM-21 maleate in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SM-21 maleate (B1232345) in various experimental conditions. Find troubleshooting advice, frequently asked questions, and protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SM-21 maleate powder?
For long-term storage, it is recommended to keep this compound tightly sealed in a dry environment.[1] While some suppliers suggest ambient temperatures are appropriate for up to 12 months, for optimal stability, refer to the recommended storage temperature on the product label provided by the manufacturer. One safety data sheet for a similar product recommends a storage temperature between 5°C and 35°C.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in water up to 25 mM.[2] For preparing stock solutions, use high-purity water or a buffer system relevant to your experimental needs. It is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability in specific buffer systems and over time should be validated internally.
Q3: What factors can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the solvent can significantly impact the hydrolysis of the ester linkage in the SM-21 molecule.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to degradation.[3]
-
Solvent Type: The polarity and protic nature of the solvent can affect stability.
Q4: Is this compound stable at room temperature?
While some maleate salts are chemically stable at room temperature under standard ambient conditions, this is a general statement.[1] For experimental purposes, particularly in solution, it is recommended to minimize the time this compound is kept at room temperature. For prolonged experiments, the stability at the working temperature should be determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions before each experiment. Validate the stability of the compound in your specific experimental buffer and at the working temperature. |
| Loss of compound activity over time | Improper storage of the solid compound or stock solutions. | Ensure the solid compound is stored in a tightly sealed container in a dry, dark place at the recommended temperature. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Data Presentation: Stability of this compound
Since specific stability data for this compound is not extensively published, we provide the following table templates for you to summarize your internal stability study results.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % this compound Remaining | Observations |
| Water | 0 | 100 | |
| 2 | |||
| 6 | |||
| 24 | |||
| PBS (pH 7.4) | 0 | 100 | |
| 2 | |||
| 6 | |||
| 24 | |||
| 50% Acetonitrile/Water | 0 | 100 | |
| 2 | |||
| 6 | |||
| 24 |
Table 2: Thermal Stability of this compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Time (hours) | % this compound Remaining | Observations |
| 4 | 24 | ||
| 48 | |||
| 72 | |||
| 25 (Room Temp) | 24 | ||
| 48 | |||
| 72 | |||
| 40 | 24 | ||
| 48 | |||
| 72 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method. This approach is based on common practices for small molecule stability testing.[4]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder and a solution to elevated temperatures (e.g., 60°C) in an oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at various time points and compare with a control sample stored in the dark.
-
-
Analysis:
-
Analyze all samples using a suitable analytical method (e.g., reverse-phase HPLC).
-
Quantify the amount of remaining this compound and identify any degradation products.
-
Visualizations
References
Technical Support Center: SM-21 Maleate Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM-21 maleate (B1232345). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM-21 maleate and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1][2][3][4][5] It is a tropane (B1204802) analogue that has been shown to be centrally active following systemic administration.[1][2] In addition to its activity at the sigma-2 receptor, this compound also causes an increased release of acetylcholine (B1216132) at central muscarinic synapses, suggesting a role as a presynaptic cholinergic modulator.[1][2][3][6]
Q2: What are the expected outcomes of a dose-response experiment with this compound?
A2: As a sigma-2 receptor antagonist, this compound is expected to inhibit the effects of sigma-2 receptor agonists in a dose-dependent manner. For example, in a study on rats, SM-21 was able to prevent neck dystonia induced by the sigma-1/sigma-2 agonist 1,3-di-(2-tolyl)guanidine (DTG).[7] In cell-based assays, the expected outcome would be the reversal of a sigma-2 agonist-induced phenotype, such as changes in cell viability or signaling pathway activation. Due to its effects on acetylcholine release, you might also observe dose-dependent changes in cholinergic signaling.
Q3: What does a typical dose-response curve for this compound look like?
A3: A typical dose-response curve for an antagonist like this compound will generally be sigmoidal when plotting the response against the log concentration of the compound. The curve will show a dose-dependent inhibition of the agonist's effect, eventually reaching a plateau at higher concentrations, indicating complete antagonism at the receptor.
Q4: I am not observing the expected antagonistic effect. What could be the reason?
A4: There are several potential reasons for not observing the expected antagonistic effect:
-
Inappropriate Agonist Concentration: The concentration of the sigma-2 agonist used to elicit the initial response may be too high, requiring a much higher concentration of this compound to overcome its effect. It is recommended to use an agonist concentration that produces about 80% of the maximal response (EC80).
-
Compound Solubility: While this compound is soluble in water up to 25 mM, improper dissolution or precipitation in your assay medium can lead to a lower effective concentration.[1] Ensure the compound is fully dissolved and compatible with your experimental buffer.
-
Cell Line Sensitivity: The expression level of the sigma-2 receptor can vary significantly between different cell lines, influencing their sensitivity to both agonists and antagonists.
-
Assay Incubation Time: The pre-incubation time with this compound before adding the agonist can be critical. A sufficient pre-incubation period is necessary for the antagonist to bind to the receptors.
Q5: I am observing cytotoxicity at higher concentrations of this compound. Is this expected?
A5: While this compound is primarily an antagonist, high concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT, MTS, or LDH release assay) to identify a non-toxic working concentration range for your functional assays.
Data Presentation
This compound Binding Affinity and Functional Potency
| Parameter | Value | Species | Assay System | Reference |
| Ki for σ2 Receptor | 67 nM | Rat | Brain Membranes | Ghelardini et al., 2000 |
| Muscarinic Receptor Affinity | 0.174 µM | - | Central Muscarinic Receptors | MedchemExpress |
| Functional Antagonism | 10 nmol/0.5 µl | Rat | In vivo (neck dystonia model) | Ghelardini et al., 2000 |
Antiproliferative Activity of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | Approximate IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| HCT-116 | Colon Carcinoma | ~50 |
| MCF7 | Breast Adenocarcinoma | > 100 |
| PC-3 | Prostate Adenocarcinoma | ~75 |
| SK-MEL-5 | Melanoma | > 100 |
Note: The IC50 values in this table are estimations derived from the dose-response curves presented in the study by Kasprzak et al. (2021) as exact tabular data was not provided.
Experimental Protocols
Sigma-2 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.
Materials:
-
Rat liver membrane homogenates (as a source of σ2 receptors)
-
[³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand
-
(+)-Pentazocine (to mask σ1 receptors)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µl of rat liver membrane homogenate (~300 µg protein)
-
50 µl of assay buffer containing a saturating concentration of (+)-pentazocine (to block σ1 receptor binding).
-
25 µl of [³H]-DTG at a final concentration near its Kd for the σ2 receptor.
-
25 µl of either assay buffer (for total binding), a high concentration of a non-labeled ligand like haloperidol (B65202) (for non-specific binding), or the desired concentration of this compound.
-
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound by competitive binding analysis.
Cell Viability (MTT) Assay for Cytotoxicity Profiling
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Acetylcholine Release Assay
This protocol provides a general workflow for measuring acetylcholine release from cultured cells.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium
-
This compound
-
High potassium buffer (for depolarization-induced release)
-
Acetylcholine assay kit (commercially available, e.g., colorimetric or fluorometric kits)
-
Plate reader
Procedure:
-
Culture the cells in an appropriate plate format (e.g., 24-well plate).
-
Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with different concentrations of this compound in the physiological buffer for a defined period (e.g., 30 minutes).
-
Stimulate acetylcholine release by replacing the buffer with a high potassium buffer or a buffer containing a relevant secretagogue. Include a basal release control (no stimulation).
-
Incubate for a short period (e.g., 5-15 minutes).
-
Collect the supernatant, which contains the released acetylcholine.
-
Measure the acetylcholine concentration in the supernatant using a commercial acetylcholine assay kit according to the manufacturer's instructions.
-
Normalize the acetylcholine release to the total protein content or cell number in each well.
-
Plot the dose-response curve of this compound on acetylcholine release.
Visualizations
Caption: Sigma-2 Receptor Signaling Pathways modulated by this compound.
Caption: Experimental workflow for a typical dose-response curve experiment.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-SM 21 attenuates the convulsive and locomotor stimulatory effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
Avoiding precipitation of SM-21 maleate in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of SM-21 maleate (B1232345) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is SM-21 maleate and why is it used in a salt form?
SM-21 is a potent and selective σ2 antagonist. It is supplied as a maleate salt to improve its aqueous solubility and stability. Salt formation is a common strategy for weakly basic drugs to enhance their dissolution in aqueous media, which is crucial for many experimental and pharmaceutical applications.
Q2: I dissolved this compound in water, but a precipitate formed over time. What is the likely cause?
Precipitation of this compound from an aqueous solution is most likely due to the conversion of the soluble maleate salt to its less soluble free base form. This is a pH-dependent process. As a salt of a weak base, this compound is more stable and soluble in acidic conditions. If the pH of the solution rises, the equilibrium will shift towards the unprotonated, less soluble free base, leading to precipitation.
Q3: What is the optimal pH range for maintaining this compound in solution?
Q4: How does temperature affect the solubility of this compound?
The effect of temperature on the solubility of this compound is not specifically documented. For most solids, solubility increases with temperature. However, for some salts, the dissolution process can be exothermic, meaning solubility decreases as the temperature rises. It is recommended to determine the temperature-solubility profile for your specific experimental conditions if temperature sensitivity is suspected.
Q5: Can I use a buffer to control the pH of my this compound solution?
Yes, using a buffer is highly recommended to maintain a stable acidic pH and prevent precipitation. A citrate (B86180) buffer, for example, can be effective in maintaining a pH in the acidic range. When selecting a buffer, ensure it is compatible with this compound and your experimental system.
Q6: Are there any excipients I should avoid when preparing this compound solutions?
Excipients with a basic character can raise the microenvironmental pH and induce precipitation of the free base. For example, magnesium stearate (B1226849) can provide a basic environment. It is also important to be aware of potential reactions between the primary amine of the active metabolite of similar compounds and reducing sugars like lactose (B1674315) (Maillard reaction). A thorough drug-excipient compatibility study is recommended if you plan to use additional excipients in your formulation.
Troubleshooting Guide: Precipitation in this compound Solutions
If you encounter precipitation in your this compound aqueous solution, follow these steps to identify and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dissolution or shortly after. | The concentration of this compound exceeds its solubility limit at the current pH and temperature. | - Verify that the concentration is not above the known solubility limit of 25 mM in water. - Lower the pH of the solution by adding a small amount of a suitable acid (e.g., citric acid). - Gently warm the solution to see if the precipitate redissolves (if temperature-related). |
| A clear solution becomes cloudy or forms a precipitate over time. | The pH of the solution has increased over time, leading to the formation of the free base. | - Measure the pH of the solution. - If the pH is higher than the recommended acidic range, adjust it downwards with a suitable acid. - For future preparations, use a buffer to maintain a stable acidic pH. |
| Precipitation occurs after adding other components to the solution. | An added component is incompatible with this compound, causing a change in pH or a chemical reaction. | - Review the properties of all added components. Avoid basic excipients. - Test the compatibility of each component with this compound in a small-scale experiment. |
| Precipitation is observed when the solution is cooled. | The solubility of this compound is temperature-dependent, and the solution was saturated or near-saturated at a higher temperature. | - Try to redissolve the precipitate by gently warming the solution. - If possible, store the solution at the temperature at which it was prepared or determine the solubility at the desired storage temperature. |
Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 453.92 g/mol | N/A |
| Solubility in Water | Up to 25 mM | N/A |
| Recommended pH for Stability | < 3.6 (based on a similar compound) | [1] |
Experimental Protocol: Preparation of a Stable Aqueous Stock Solution of this compound
This protocol provides a general method for preparing a stable aqueous stock solution of this compound, with an emphasis on preventing precipitation by controlling the pH.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Citric acid (or another suitable acidifier)
-
Sterile, calibrated pH meter
-
Sterile glassware and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Determine the Target Concentration and Volume: Decide on the desired final concentration (not exceeding 25 mM) and volume of your stock solution.
-
Prepare an Acidified Solvent:
-
Start with approximately 80% of the final volume of high-purity water in a sterile beaker with a stir bar.
-
While stirring, add a small amount of citric acid to the water to lower the pH to approximately 3.0-3.5. Monitor the pH using a calibrated pH meter.
-
-
Dissolve this compound:
-
Slowly add the pre-weighed this compound powder to the stirring, acidified water.
-
Continue stirring until the powder is completely dissolved. The solution should be clear.
-
-
Adjust the Final Volume:
-
Once the this compound is fully dissolved, transfer the solution to a sterile volumetric flask.
-
Rinse the beaker with a small amount of the acidified water and add it to the volumetric flask.
-
Bring the solution to the final desired volume with the acidified water.
-
-
Final pH Check:
-
Measure the pH of the final solution to ensure it is within the desired acidic range. Adjust if necessary with a small amount of acid.
-
-
Sterile Filtration and Storage:
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, clearly labeled container.
-
Store the solution at the recommended temperature, protected from light.
-
Note: Due to the lack of specific pKa data for SM-21, the optimal pH for long-term stability may need to be determined empirically for your specific application.
Visual Guides
References
Potential confounding factors in SM-21 maleate behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM-21 maleate (B1232345) in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is SM-21 maleate and what is its primary mechanism of action?
This compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] It also exhibits binding affinity for central muscarinic receptors.[3][4] Its analgesic effects are believed to stem from the antagonism of presynaptic M2 muscarinic receptors, which leads to an increased release of acetylcholine.[5][6]
Q2: What are the reported behavioral effects of this compound in preclinical models?
This compound has demonstrated several behavioral effects in animal models, including:
-
Analgesia: It has shown potent analgesic effects, comparable to morphine in some studies.[6]
-
Nootropic effects: It is considered a nootropic agent, suggesting it may enhance cognitive function.
-
Attenuation of cocaine-induced behaviors: It has been shown to reduce cocaine-induced convulsions and locomotor activity in mice.[7][8]
Q3: Are there any known effects of this compound on baseline motor activity?
When administered alone, this compound has been reported to have no significant effects on locomotor activity compared to saline controls in some studies.[7] However, as it modulates cholinergic and sigma receptor systems that can influence motor function, it is crucial to include a thorough assessment of baseline locomotor activity in your experimental design. An open field test is highly recommended for this purpose.
Troubleshooting Guides for Behavioral Assays
This section provides troubleshooting for common issues encountered in widely used behavioral assays when studying the effects of this compound.
Forced Swim Test (FST)
The FST is used to assess depressive-like behavior.[9][10] However, it is sensitive to a variety of confounding factors.
Problem: High variability in immobility time between subjects in the same treatment group.
Potential Causes & Solutions:
| Potential Confounding Factor | Recommended Action |
| Biological Variables | Standardize the age, weight, and sex of the animals used.[9][10][11] Document and control for the specific strain of the rodent, as baseline immobility can vary significantly between strains.[10][11] |
| Environmental Conditions | Maintain consistent lighting, noise levels, and ambient temperature during testing.[9] Avoid strong odors in the testing room. |
| Pre-test Handling and Housing | Implement a consistent handling protocol for all animals prior to testing to minimize stress-induced variability.[10][12] House animals under standardized conditions (e.g., group-housed vs. single-housed) as social isolation can alter FST performance.[12] |
| Water Temperature | Ensure the water temperature is kept constant across all test sessions, as temperature can affect activity levels. |
Problem: this compound appears to decrease immobility, but I'm unsure if this is a true antidepressant-like effect or a side effect.
Potential Cause & Solution:
An apparent decrease in immobility could be due to a general increase in locomotor activity. It is essential to run a control experiment using the Open Field Test (OFT) to assess the effect of this compound on baseline locomotion.[13] If the drug increases overall activity in the OFT, the FST results may be a false positive.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[14][15]
Problem: Animals are not exploring the open arms, even in the control group.
Potential Causes & Solutions:
| Potential Confounding Factor | Recommended Action |
| Apparatus Design | The physical characteristics of the maze can significantly impact exploratory behavior. Arm width, the presence or absence of a small lip on the open arms, and the material and color of the maze should be consistent.[16] |
| Lighting Conditions | Excessive or direct lighting over the open arms can increase aversion. Ensure balanced and diffuse lighting across the maze.[17][18] |
| Time of Day | The time of day can influence anxiety levels and activity. Conduct tests at a consistent time during the animals' light or dark cycle.[18] |
| Handling Stress | Excessive or rough handling immediately before the test can increase anxiety and reduce open arm exploration. Acclimatize animals to the testing room and handle them gently.[17] |
Problem: I am observing conflicting results in the EPM across different experiment days.
Potential Cause & Solution:
Minor variations in the experimental protocol can lead to significant differences in results. Create a detailed and standardized protocol for all experimenters to follow. This should include animal transport, acclimation period in the testing room, placement of the animal on the maze, and the experimenter's location during the test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[19][20]
Problem: Difficulty in distinguishing between changes in locomotor activity and anxiety-like behavior.
Potential Cause & Solution:
It is crucial to analyze multiple behavioral parameters from the OFT.[21][22]
| Behavioral Parameter | Interpretation |
| Total Distance Traveled / Line Crossings | General locomotor activity.[19][20] |
| Time Spent in Center / Center Square Entries | Anxiety-like behavior (less time in the center suggests higher anxiety).[19][20] |
| Rearing | Exploratory behavior.[19] |
| Thigmotaxis (wall-hugging) | Anxiety-like behavior (increased thigmotaxis suggests higher anxiety).[19] |
By analyzing these parameters together, you can determine if this compound is primarily affecting overall activity, anxiety, or both.
Experimental Protocols
Forced Swim Test (FST) - Mouse Protocol
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle at the designated pre-treatment time.
-
Gently place the mouse into the water-filled cylinder.
-
Record the session, typically for 6 minutes.[13]
-
-
Data Analysis: Score the last 4 minutes of the test for immobility (floating with only minor movements to keep the head above water).[13] A decrease in immobility time is indicative of an antidepressant-like effect, provided there is no concurrent increase in general locomotor activity.
Elevated Plus Maze (EPM) - Rat Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms (e.g., 50 cm long x 10 cm wide, with 40 cm high walls on the enclosed arms), elevated 50 cm from the floor.[17]
-
Procedure:
-
Administer this compound or vehicle at the designated pre-treatment time.
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute session, recording with a video camera.[17]
-
-
Data Analysis: Measure the number of entries into and the time spent in the open and enclosed arms. An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Open Field Test (OFT) - Mouse Protocol
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape. The floor is often divided into a grid of squares, with the central squares defined as the "center zone".[19][20]
-
Procedure:
-
Administer this compound or vehicle at the designated pre-treatment time.
-
Place the mouse in the center of the open field.
-
Record the session for a set duration (e.g., 5-10 minutes) using an automated tracking system or video camera.
-
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus peripheral zones, number of center entries, and rearing frequency.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for behavioral studies with this compound.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of UMB24 and (+/-)-SM 21, putative sigma2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-)-SM 21 attenuates the convulsive and locomotor stimulatory effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurology.com [jneurology.com]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 19. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 20. What is the open field test? — Brain Stuff [brainstuff.org]
- 21. researchgate.net [researchgate.net]
- 22. Four factors underlying mouse behavior in an open field - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of SM-21 Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SM-21 maleate (B1232345) in in vivo experiments. Given the limited publicly available data on the high-dose side effects of SM-21 maleate, this guide is based on general principles of preclinical toxicology testing and the known pharmacology of this compound as a selective σ2 antagonist and presynaptic cholinergic modulator.
Troubleshooting Guides and FAQs
Q1: We are planning a high-dose in vivo study with this compound. What are the potential observable side effects we should monitor for?
Troubleshooting unexpected clinical signs:
-
Behavioral Changes: Monitor for sedation, hyperactivity, stereotyped behaviors (e.g., circling), ataxia (lack of voluntary coordination of muscle movements), or convulsions. These could indicate central nervous system effects.
-
Autonomic Nervous System Effects: Observe for signs such as salivation, lacrimation (tearing), urination, and defecation, which may suggest cholinergic system involvement.
-
General Health: Daily checks for changes in skin and fur, eye and mucous membrane condition, respiratory and circulatory patterns are recommended.[1] Any deviation from baseline should be recorded.
Q2: How do we establish a safe and effective high-dose for our in vivo efficacy studies?
A2: A dose-range finding study is a critical first step to determine the maximum tolerated dose (MTD).[2] This involves administering escalating doses of this compound to small groups of animals and closely monitoring for signs of toxicity over a defined period. The highest dose that does not produce significant toxicity or more than a 10-20% loss in body weight is typically considered the MTD.[2]
Troubleshooting dose selection:
-
High Mortality at Low Doses: If significant toxicity is observed at unexpectedly low doses, consider the following:
-
Vehicle Toxicity: Ensure the vehicle used to dissolve this compound is non-toxic at the administered volume. Run a vehicle-only control group.
-
Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, oral) can significantly impact bioavailability and toxicity. Ensure the administration technique is correct and consistent.
-
Compound Stability: Verify the stability of your this compound formulation.
-
-
No Efficacy at High Doses: If you are not observing the expected therapeutic effect even at high doses, consider:
-
Pharmacokinetics: The compound may be rapidly metabolized or poorly distributed to the target tissue. Pharmacokinetic studies can provide insights into drug exposure.[2]
-
Target Engagement: Confirm that the drug is reaching and interacting with its intended target.
-
Q3: What are the key parameters to assess for systemic toxicity in a sub-chronic study with this compound?
A3: For a sub-chronic toxicity study (e.g., 28 or 90 days), a comprehensive evaluation of key organs and systems is necessary. This typically includes:
-
Body Weight and Food/Water Consumption: Monitor and record at least weekly.[3][4] A significant decrease in body weight can be an early indicator of toxicity.
-
Hematology: Collect blood samples at baseline, mid-study, and termination to analyze parameters like red and white blood cell counts, hemoglobin, hematocrit, and platelet counts.[3][4][5]
-
Clinical Chemistry: Analyze serum or plasma for markers of liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., BUN, creatinine), and general metabolic changes (e.g., glucose, total protein, electrolytes).[3][5]
-
Gross Necropsy and Histopathology: At the end of the study, perform a thorough examination of all organs for any visible abnormalities. Collect major organs and tissues for microscopic examination by a qualified pathologist. This is critical for identifying target organs of toxicity.[1][6]
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data from a 28-day sub-chronic toxicity study in rats to illustrate the type of data that should be collected and analyzed.
Table 1: Hypothetical Hematology Data in Rats Treated with this compound for 28 Days
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| White Blood Cells (10^9/L) | 8.5 ± 1.2 | 8.7 ± 1.4 | 9.1 ± 1.5 | 10.2 ± 1.8 |
| Red Blood Cells (10^12/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.9 ± 0.5 | 6.5 ± 0.7 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 | 13.5 ± 1.1 | 12.8 ± 1.3 |
| Hematocrit (%) | 42.3 ± 3.0 | 41.7 ± 3.5 | 40.5 ± 3.3 | 38.4 ± 3.9 |
| Platelets (10^9/L) | 750 ± 150 | 740 ± 160 | 720 ± 140 | 690 ± 170 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Hypothetical Clinical Chemistry Data in Rats Treated with this compound for 28 Days
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 9 | 45 ± 12 | 65 ± 18 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 98 ± 20 | 120 ± 25 |
| Alkaline Phosphatase (ALP) (U/L) | 250 ± 50 | 260 ± 55 | 280 ± 60 | 320 ± 70 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 23 ± 4 | 28 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Total Protein (g/dL) | 6.5 ± 0.5 | 6.4 ± 0.6 | 6.2 ± 0.5 | 5.9 ± 0.7 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rodents (Based on OECD Guideline 423)
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as females are often more sensitive.[6]
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[6]
-
Dose Administration: Administer this compound in a suitable vehicle by oral gavage in a single dose. The volume should be kept constant across dose levels by adjusting the concentration.[6]
-
Dose Levels: Start with a dose of 300 mg/kg if there is no prior information. Use a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome of one step determines the dose for the next step.[6]
-
Observations: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.[4]
-
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.[6]
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)
-
Animal Model: Use both male and female rodents of a standard strain (e.g., Sprague-Dawley rats).
-
Group Size: Use at least 5 animals per sex per group.
-
Dose Levels: Use at least three dose levels and a concurrent control group. The highest dose should induce some toxic effects but not mortality, and the lowest dose should not produce any evidence of toxicity.[1]
-
Dose Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days. Adjust the dose based on the most recent weekly body weight measurement.
-
Clinical Observations: Make detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Ophthalmology: Conduct an ophthalmological examination before the start of the study and at termination.[3]
-
Hematology and Clinical Chemistry: Collect blood samples at termination for analysis.
-
Necropsy and Histopathology: At the end of the 28-day period, conduct a full gross necropsy on all animals. Preserve all organs and tissues for histopathological examination.
Visualizations
Caption: Experimental workflow for a 28-day sub-chronic toxicity study.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of SM-21 Maleate and Siramesine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties and efficacy of two notable sigma-2 (σ2) receptor ligands: SM-21 maleate (B1232345) and siramesine (B1662463). While both compounds interact with the σ2 receptor, they exhibit distinct functional activities, leading to different physiological effects and potential therapeutic applications. This document summarizes their binding affinities, functional effects supported by experimental data, and the methodologies used in key studies.
Introduction to SM-21 Maleate and Siramesine
This compound is characterized as a potent and selective σ2 receptor antagonist.[1] Its mechanism of action is primarily associated with the increased release of acetylcholine (B1216132) at central muscarinic synapses, suggesting its potential as an analgesic and nootropic agent.[1]
In contrast, siramesine is a potent and selective σ2 receptor agonist.[2] It has garnered significant attention for its anticancer properties, inducing cell death in various cancer cell lines through mechanisms that involve lysosomal and mitochondrial pathways.[3][4][5]
Quantitative Data Presentation
Table 1: Sigma Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| Siramesine | σ2 | 0.12 nM | Rat | [2] |
| σ1 | 17 nM | Rat | [2] | |
| This compound | σ2 | High Affinity* | Guinea Pig | [6] |
Table 2: Comparative Antiproliferative Activity (GI50 in µM) in Human Cancer Cell Lines
The following table presents the concentration of each compound that causes 50% growth inhibition (GI50) in a selection of human cancer cell lines, as determined by a sulforhodamine B (SRB) assay.[7][8]
| Cell Line | Cancer Type | Siramesine (GI50 µM) | This compound (GI50 µM) |
| MCF7 | Breast | 1 - 5 | >100 |
| MDA-MB-231 | Breast | 5 - 10 | >100 |
| NCI-H23 | Non-Small Cell Lung | 5 - 10 | >100 |
| A549 | Non-Small Cell Lung | 1 - 5 | >100 |
| HT29 | Colon | 5 - 10 | >100 |
| HCT-116 | Colon | 1 - 5 | >100 |
| OVCAR-3 | Ovarian | 1 - 5 | >100 |
| PC-3 | Prostate | 5 - 10 | >100 |
| DU-145 | Prostate | 5 - 10 | >100 |
| U251 | Glioblastoma | 1 - 5 | >100 |
| SF-268 | CNS Cancer | 5 - 10 | >100 |
| K-562 | Leukemia | 1 - 5 | >100 |
| RPMI-8226 | Leukemia | 1 - 5 | >100 |
Data extracted from a study that tested the compounds at four concentrations (0.1, 1, 10, and 100 µM).[7][8] A GI50 value of >100 µM indicates that the compound did not achieve 50% growth inhibition at the highest tested concentration.
Experimental Protocols
Siramesine-Induced Cancer Cell Death Assay
This protocol describes a common method to assess the cytotoxic effects of siramesine on cancer cells.
Objective: To determine the concentration-dependent effect of siramesine on cancer cell viability and proliferation.
Methodology: Sulforhodamine B (SRB) Assay [7][8]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, cells are treated with various concentrations of siramesine (e.g., 0.1, 1, 10, 100 µM) for a specified period (e.g., 48 hours).
-
Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.
-
Measurement: The optical density (OD) is read on a microplate reader at a wavelength of 510 nm.
-
Data Analysis: The GI50 value is calculated from the concentration-response curves.
This compound-Induced Acetylcholine Release Assay
This protocol outlines a general method for measuring acetylcholine release from brain tissue, which is a key mechanism of this compound.
Objective: To quantify the amount of acetylcholine released from neuronal tissue following treatment with this compound.
Methodology: In Vitro Microdialysis followed by HPLC-ECD [9][10]
-
Tissue Preparation: Brain slices (e.g., from the cortex or hippocampus) are prepared from rodents and maintained in an artificial cerebrospinal fluid (aCSF) solution.
-
Microdialysis Probe Insertion: A microdialysis probe is inserted into the brain slice.
-
Perfusion: The probe is perfused with aCSF at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before, during, and after the application of this compound to the perfusion medium.
-
HPLC with Electrochemical Detection (HPLC-ECD):
-
The collected dialysate samples are injected into an HPLC system.
-
Acetylcholine and choline (B1196258) are separated on a reverse-phase column.
-
Post-column, the acetylcholine is hydrolyzed to choline and hydrogen peroxide by an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.
-
The generated hydrogen peroxide is then detected by a platinum electrode, and the resulting electrical signal is proportional to the acetylcholine concentration.
-
-
Data Analysis: The concentration of acetylcholine in the dialysate is quantified by comparing the peak areas to a standard curve.
Signaling Pathways and Mechanisms of Action
Siramesine-Induced Cell Death Pathway
Siramesine induces cancer cell death through a multi-faceted mechanism that involves the disruption of key cellular organelles and signaling pathways.
Caption: Siramesine's mechanism of inducing cancer cell death.
This compound Mechanism of Action
This compound acts as an antagonist at presynaptic muscarinic M2 autoreceptors, which normally inhibit acetylcholine release. By blocking these receptors, this compound disinhibits the cholinergic neuron, leading to an increased release of acetylcholine into the synaptic cleft.
Caption: this compound's mechanism of increasing acetylcholine release.
Conclusion
This compound and siramesine, despite both targeting the σ2 receptor, display opposing functional activities and consequently have distinct therapeutic potentials. Siramesine, as a σ2 receptor agonist, demonstrates significant anticancer efficacy by inducing cell death through multiple pathways and shows potent growth inhibition across a wide range of cancer cell lines.[2][3][7] In contrast, this compound, a σ2 receptor antagonist, shows limited antiproliferative activity in the tested cancer cell lines but holds promise in the field of neuroscience due to its ability to enhance cholinergic transmission.[7] This comparative guide highlights the importance of understanding the specific pharmacology of σ2 receptor ligands for their targeted development in different disease contexts. Researchers and drug development professionals should consider these fundamental differences when designing and interpreting studies involving these compounds.
References
- 1. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 2. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SM-21 Maleate and Rimcazole: Sigma Receptor Antagonists in Focus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two notable sigma (σ) receptor ligands: SM-21 maleate (B1232345) and rimcazole (B1680635). This document outlines their biochemical properties, receptor binding affinities, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Introduction
SM-21 maleate and rimcazole are two experimental compounds that have garnered interest for their interaction with sigma (σ) receptors, a unique class of intracellular proteins. While both compounds exhibit antagonist properties at these receptors, they possess distinct selectivity profiles and engage with different downstream signaling cascades. This compound is recognized as a potent and selective antagonist for the σ2 receptor subtype. In contrast, rimcazole is a non-selective sigma receptor antagonist that also demonstrates significant affinity for the dopamine (B1211576) transporter (DAT).[1] This guide aims to provide a comprehensive comparison of their pharmacological characteristics to aid researchers in selecting the appropriate tool compound for their studies.
Comparative Analysis of Binding Affinities
The binding profiles of this compound and rimcazole reveal their distinct selectivity for sigma receptor subtypes and other molecular targets. The following table summarizes their reported binding affinities (Ki) from various radioligand binding assays.
| Target | This compound Ki (nM) | Rimcazole Ki (nM) | Reference |
| σ1 Receptor | >10,000 | 2380 | [2] |
| σ2 Receptor | 67 | 1162 | [2] |
| Dopamine Transporter (DAT) | >10,000 | Higher affinity than for σ receptors | [1][2][3] |
| Muscarinic Receptors | 174 | - | |
| Serotonin Receptors | >10,000 | - | |
| α-Adrenergic Receptors | >10,000 | - |
Experimental Protocols
The determination of binding affinities for this compound and rimcazole at sigma receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding at σ1 and σ2 receptors.
Sigma-1 (σ1) Receptor Binding Assay
This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled σ1 ligand.
Materials:
-
Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand.[4][5]
-
Membrane Preparation: Guinea pig brain membranes, which have a high density of σ1 receptors.[6]
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).[4]
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0).[7]
-
Test Compounds: this compound and rimcazole at various concentrations.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Thaw the guinea pig brain membrane preparation on ice.
-
In a 96-well plate, add the membrane preparation to each well.
-
For total binding wells, add the assay buffer. For non-specific binding wells, add 10 µM haloperidol.[4]
-
Add varying concentrations of the test compound (this compound or rimcazole) to the appropriate wells.
-
Add [3H]-(+)-pentazocine to all wells at a final concentration near its Kd value.
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data using the Cheng-Prusoff equation.
Sigma-2 (σ2) Receptor Binding Assay
This assay quantifies the affinity of a test compound for the σ2 receptor. Due to the lack of a highly selective σ2 radioligand, this assay often employs a non-selective sigma receptor radioligand in the presence of a masking agent to block binding to σ1 receptors.
Materials:
-
Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective σ1/σ2 ligand.[5]
-
Membrane Preparation: Rat liver membranes, which are a rich source of σ2 receptors.[6]
-
σ1 Masking Agent: (+)-pentazocine (100-500 nM) to saturate σ1 receptors and prevent [3H]-DTG binding to this subtype.[6][7]
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).[6][7]
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0).[7]
-
Test Compounds: this compound and rimcazole at various concentrations.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Thaw the rat liver membrane preparation on ice.
-
To all wells of a 96-well plate, add the σ1 masking agent, (+)-pentazocine.
-
Add the membrane preparation to each well.
-
For total binding wells, add the assay buffer. For non-specific binding wells, add 10 µM haloperidol or unlabeled DTG.[6][7]
-
Add varying concentrations of the test compound (this compound or rimcazole) to the designated wells.
-
Add [3H]-DTG to all wells at a final concentration near its Kd for the σ2 receptor.
-
Incubate the plate at room temperature for 120 minutes.[6]
-
Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the specific binding to σ2 receptors and calculate the Ki of the test compounds using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
The distinct receptor binding profiles of this compound and rimcazole translate into the modulation of different cellular signaling pathways.
This compound: A Selective σ2 Receptor Antagonist
The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes, including cholesterol homeostasis and cell proliferation.[8] As a selective antagonist, this compound is a valuable tool for elucidating the physiological roles of the σ2 receptor. Antagonism of the σ2 receptor by SM-21 has been shown to have neuroprotective potential. The binding of SM-21 to the σ2 receptor can modulate downstream signaling cascades, potentially by interfering with the interaction of the receptor with its partner proteins, such as the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR).[9][10] This can influence pathways like the PI3K-AKT-mTOR signaling cascade, which is crucial for cell growth and survival.[11]
Rimcazole: A Non-selective Sigma Receptor Antagonist and DAT Inhibitor
Rimcazole's pharmacological profile is more complex due to its activity at multiple targets. As a σ1 receptor antagonist, rimcazole can influence a wide range of cellular functions. The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[12] It modulates several key signaling molecules, including ion channels (e.g., NMDA receptors, voltage-gated Ca2+ channels) and G-protein coupled receptors.[12] By antagonizing the σ1 receptor, rimcazole can impact intracellular calcium signaling and neuronal excitability.
Furthermore, rimcazole's high affinity for the dopamine transporter (DAT) adds another layer to its mechanism of action.[1] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism shared by psychostimulants. However, the combined antagonism of sigma receptors and inhibition of DAT by rimcazole results in a unique pharmacological profile that attenuates some of the behavioral effects of cocaine.[13][14] This dual action makes rimcazole an interesting compound for studying the interplay between the sigma receptor and dopamine systems.[15][16]
Conclusion
This compound and rimcazole, while both classified as sigma receptor antagonists, exhibit distinct pharmacological profiles that make them suitable for different research applications. This compound's high selectivity for the σ2 receptor makes it an excellent tool for investigating the specific functions of this receptor subtype. In contrast, rimcazole's broader activity at both sigma receptor subtypes and the dopamine transporter provides a unique opportunity to study the complex interactions between these systems, particularly in the context of neuropsychiatric disorders and substance abuse. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments using these valuable pharmacological tools.
References
- 1. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The sigma-1 receptor as a regulator of dopamine neurotransmission: A potential therapeutic target for methamphetamine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Efficacy of SM-21 Maleate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of SM-21 maleate (B1232345) and the classical opioid analgesic, morphine. The information presented is based on available preclinical experimental data, focusing on their mechanisms of action, receptor binding profiles, and efficacy in common pain models.
Executive Summary
SM-21 maleate is a potent and selective sigma-2 (σ₂) receptor antagonist that demonstrates significant analgesic effects, reportedly comparable to morphine in certain preclinical models.[1] Its mechanism of action, centered on the enhancement of cholinergic neurotransmission, fundamentally differs from that of morphine, a µ-opioid receptor agonist.[1][2] This divergence in mechanism suggests a potentially different side-effect profile and therapeutic application for this compound. This guide synthesizes the available data to facilitate a direct comparison.
Data Presentation: Quantitative Comparison
Table 1: Comparative Receptor Binding Affinities
| Compound | Primary Target | Other Receptor Affinities (Kᵢ in nM) |
| This compound | Sigma-2 (σ₂) Receptor (Antagonist) | Sigma-1 (σ₁): Lower affinity than σ₂ Muscarinic Receptors: Lower affinity[3][4] Opioid, Dopamine, Serotonin, α-Adrenergic Receptors: >10,000 nM[4] |
| Morphine | µ-Opioid Receptor (Agonist) | δ-Opioid Receptor: Lower affinity κ-Opioid Receptor: Lowest affinity |
Table 2: Comparative Analgesic Efficacy (ED₅₀ Values)
| Analgesic Test | This compound (Reported Effective Dose Ranges) | Morphine (Reported ED₅₀ Values) | Animal Model |
| Hot Plate Test | 10-40 mg/kg (s.c.)[2] | ~2.6-4.9 mg/kg (s.c.)[5] | Rodents |
| Tail-Flick Test | 10-40 mg/kg (s.c.)[2] | ~2.6-5.7 mg/kg (s.c.)[5] | Rodents |
| Abdominal Constriction (Writhing) Test | 10-30 mg/kg (i.p.)[2] | Not directly comparable due to different administration routes in available literature. | Rodents |
Note: The effective dose ranges for this compound are as reported in the initial characterization studies.[2] The ED₅₀ values for morphine can vary significantly depending on the specific experimental conditions, including the stimulus intensity and the precise protocol used.[5]
Mechanism of Action and Signaling Pathways
The analgesic effects of this compound and morphine are mediated by distinct signaling pathways.
This compound: As a sigma-2 receptor antagonist, SM-21 is postulated to increase the release of acetylcholine (B1216132) (ACh) at central muscarinic synapses.[1][3] The exact downstream signaling cascade from sigma-2 receptor antagonism to enhanced ACh release is still under investigation. The analgesic effect is then mediated by the action of acetylcholine on muscarinic receptors in pain-modulating pathways.
Morphine: Morphine acts as an agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, the opening of potassium channels (leading to hyperpolarization), and the inhibition of calcium channels.[7] These actions collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.[7]
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Morphine.
Caption: General experimental workflow for analgesic testing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and morphine.
Hot Plate Test
This test is used to assess the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to keep the animal confined.
-
Procedure:
-
Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency is determined by placing the animal on the hot plate and starting a timer. The time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Animals are administered either the vehicle, this compound, or morphine at various doses.
-
At specific time points after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The percentage of the maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. ED₅₀ values are then determined from the dose-response curves.
Tail-Flick Test
This test also measures the response to a thermal stimulus, specifically applied to the tail.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal (typically a mouse or rat) is gently restrained, with its tail exposed and placed over the light source.
-
A baseline reaction time is measured by activating the light source and recording the time it takes for the animal to flick its tail away from the heat. A cut-off time is pre-set to avoid tissue damage.
-
Following baseline measurement, the test compound or vehicle is administered.
-
The tail-flick latency is re-measured at predetermined intervals after drug administration.
-
-
Data Analysis: Similar to the hot plate test, %MPE and ED₅₀ values are calculated from the collected latency data.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain.
-
Procedure:
-
Mice are pre-treated with either the vehicle, this compound, or morphine.
-
After a specific pre-treatment time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
Immediately after the injection, the animal is placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 15-20 minutes).
-
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group. The ED₅₀ is the dose that produces a 50% reduction in the number of writhes.
Conclusion
This compound presents a novel mechanism for analgesia through the antagonism of sigma-2 receptors and subsequent enhancement of cholinergic signaling. While preclinical data suggests an analgesic efficacy that may be comparable to morphine, further direct comparative studies are necessary to establish a precise quantitative relationship. The distinct molecular target of this compound offers the potential for a different spectrum of therapeutic effects and side effects compared to traditional opioid analgesics. This guide provides a foundational comparison to aid researchers and drug development professionals in the further investigation and potential clinical translation of this compound.
References
- 1. PolyMorphine provides extended analgesic-like effects in mice with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cognitive Enhancers: SM-21 Maleate vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cognitive enhancement research, cholinergic modulation remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of two compounds that interface with the cholinergic system through distinct mechanisms: SM-21 maleate (B1232345), a presynaptic cholinergic modulator and sigma-2 (σ₂) receptor antagonist, and donepezil (B133215), a well-established acetylcholinesterase (AChE) inhibitor. This document synthesizes available preclinical data to offer an objective comparison of their biochemical activities and cognitive-enhancing effects.
At a Glance: Key Differentiating Properties
| Feature | SM-21 Maleate | Donepezil |
| Primary Mechanism of Action | Presynaptic cholinergic modulator, increasing acetylcholine (B1216132) release; Potent and selective σ₂ receptor antagonist. | Reversible, non-competitive inhibitor of acetylcholinesterase (AChE). |
| Primary Molecular Target | Presynaptic muscarinic receptors, σ₂ receptors. | Acetylcholinesterase (AChE) enzyme. |
| Effect on Acetylcholine (ACh) | Increases synaptic ACh levels by promoting its release. | Increases synaptic ACh levels by preventing its breakdown. |
| Therapeutic Approach | Modulation of neurotransmitter release and interaction with sigma receptors. | Enhancement of existing cholinergic signaling. |
Biochemical and Pharmacological Profile
A direct comparison of the biochemical potency of this compound and donepezil highlights their different molecular targets.
| Parameter | This compound | Donepezil | Reference(s) |
| Binding Affinity | Central Muscarinic Receptor: 0.174 µM | - | [1][2] |
| High affinity for σ₂ receptors (specific Kᵢ not identified) | - | [3][4] | |
| Enzyme Inhibition | - | AChE IC₅₀: 6.7 nM (in vitro) | [3] |
| Plasma IC₅₀ for brain AChE inhibition (monkeys): 37-42 ng/mL | [5] | ||
| Plasma IC₅₀ for brain AChE inhibition (Alzheimer's patients): 53.6 ng/mL | [6] |
Preclinical Efficacy in Animal Models of Cognitive Impairment
Both this compound and donepezil have demonstrated efficacy in reversing cognitive deficits in the scopolamine-induced amnesia model, a widely used paradigm that mimics cholinergic dysfunction.
Passive Avoidance Test
This test assesses learning and memory by measuring an animal's latency to enter a dark compartment where it previously received a mild foot shock.
| Compound | Animal Model | Dose | Effect on Scopolamine-Induced Amnesia | Reference(s) |
| This compound | Mouse | 10-20 mg/kg i.p. | Prevented amnesia induced by scopolamine (B1681570) (1 mg/kg i.p.) and dicyclomine (B1218976) (10 mg/kg i.p.). | [7] |
| Donepezil | Rat | 0.5-1.0 mg/kg s.c. | Almost completely blocked the inhibitory effects of scopolamine (0.2 mg/kg s.c.). | [6] |
| Rat | 3 mg/kg p.o. | Significantly increased step-through latency compared to scopolamine-treated group. | [8] |
Morris Water Maze Test
This test evaluates spatial learning and memory by measuring the time (escape latency) it takes for an animal to find a hidden platform in a pool of water.
| Compound | Animal Model | Dose | Effect on Scopolamine-Induced Amnesia | Reference(s) |
| Donepezil | Rat | 0.1-1.0 mg/kg i.p. | Ameliorated the scopolamine-induced (0.4 mg/kg i.p.) increase in escape latency. | [9] |
| Rat | 3 mg/kg p.o. | Significantly decreased escape latency compared to scopolamine-treated group. | [8] |
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct signaling pathways through which this compound and donepezil exert their cognitive-enhancing effects.
Figure 1. Proposed mechanism of this compound.
Figure 2. Mechanism of action of donepezil.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Sigma-2 Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the sigma-2 receptor.
Figure 3. Sigma-2 receptor binding assay workflow.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Figure 4. AChE activity assay (Ellman's method) workflow.
In Vivo Acetylcholine Release Assay (Microdialysis)
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
Figure 5. In vivo microdialysis workflow for ACh release.
Passive Avoidance Test for Scopolamine-Induced Amnesia
A behavioral paradigm to assess the effects of cognitive enhancers on memory deficits.
Figure 6. Passive avoidance test workflow.
Conclusion
This compound and donepezil represent two distinct approaches to cholinergic modulation for cognitive enhancement. Donepezil, a well-characterized AChE inhibitor, enhances cholinergic signaling by preventing the degradation of acetylcholine. In contrast, this compound acts presynaptically to increase acetylcholine release and also exhibits potent antagonism at sigma-2 receptors, suggesting a more complex pharmacological profile.
The preclinical data indicate that both compounds are effective in mitigating cognitive deficits in animal models of cholinergic hypofunction. However, their different mechanisms of action may offer distinct therapeutic advantages and side-effect profiles. Further comparative studies are warranted to fully elucidate their relative efficacy and potential applications in the treatment of cognitive disorders. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of evoked acetylcholine release in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Validating the Mechanism of SM-21 Maleate: A Comparative Guide Using Sigma-2 Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the mechanism of action of SM-21 maleate (B1232345), a selective sigma-2 (σ2) receptor antagonist. In the absence of direct head-to-head studies of SM-21 maleate in sigma-2 receptor knockout (σ2R KO) mice, this document synthesizes findings from studies on SM-21 in wild-type animals, the phenotype of σ2R KO mice, and the effects of other σ2R antagonists. This comparative approach offers a framework for validating that the effects of SM-21 are indeed mediated by the σ2 receptor.
The σ2 receptor, encoded by the TMEM97 gene, is a target of interest for various therapeutic areas, including neurological disorders and cancer.[1][2] this compound has been identified as a potent and selective antagonist for this receptor.[3] Validating that a compound's pharmacological effects are mediated through its intended target is a critical step in drug development. The use of knockout animal models provides a powerful tool for such validation.[4][5]
Comparison of Expected vs. Observed Phenotypes
A key strategy for validating a drug's mechanism of action is to compare the physiological and behavioral effects of the drug in a wild-type animal with the phenotype of an animal in which the drug's target has been genetically removed. If the drug's effects are absent or significantly diminished in the knockout animal, it provides strong evidence that the drug acts through that specific target.
Table 1: Comparison of this compound Effects in Wild-Type Mice and the Phenotype of Sigma-2 Receptor Knockout Mice
| Feature | Effect of this compound in Wild-Type Mice | Phenotype of Sigma-2 Receptor (TMEM97) Knockout Mice | Comparison & Validation |
| Locomotor Activity | No significant effect on its own, but attenuates cocaine-induced hyperactivity.[6] | Variable depending on the context. Some studies report no major motor deficits, while others observe alterations in specific motor tasks.[5][7] | The attenuation of hyperactivity by SM-21 suggests a modulatory role for the σ2 receptor in stimulated locomotion. The lack of a strong baseline locomotor phenotype in knockout mice suggests the receptor may be more critical under challenged conditions. |
| Anxiety and Depression-like Behavior | Not extensively studied for SM-21. However, other σ2R antagonists show anxiolytic and antidepressant-like properties.[5][7] | Loss of σ2R is associated with depression-like behaviors in female mice following neuropathic injury.[5][7] | This suggests that antagonism of the σ2 receptor may produce behavioral outcomes that are opposite to the genetic deletion of the receptor, highlighting the complexity of the receptor's function. |
| Neuropathic Pain | Not extensively studied for SM-21. Other σ2R antagonists and agonists have shown to produce antinociceptive effects in models of neuropathic and inflammatory pain.[8][9][10] | Ablation of the σ2R did not lead to significant alterations in the pathogenesis of neuropathic pain in one study, yet loss of the receptor is associated with depression-like behaviors in a neuropathic injury model.[1][5][7] | The role of the σ2 receptor in pain modulation appears complex. While pharmacological modulation shows promise, the knockout phenotype suggests the receptor's role may be nuanced and possibly compensated for during development. |
| Retinal Function | Not studied for SM-21. Another σ2R antagonist, CM398, was shown to be protective against light-induced photoreceptor loss.[1] | Exacerbated retinal degeneration in an oxidant-induced model.[1][11] | The protective effect of a σ2R antagonist contrasts with the detrimental effect of receptor knockout, suggesting that blocking the receptor is not functionally equivalent to its absence. This could imply the existence of endogenous ligands or receptor-scaffolding functions. |
| Metabolism | Not studied for SM-21. | Male σ2R knockout mice are protected against high-fat diet-induced adiposity and have improved insulin (B600854) tolerance.[12] | This presents a clear, testable hypothesis. If this compound's mechanism is through σ2R antagonism, it would be expected to have effects on metabolism, which could be confirmed or refuted in knockout mice. |
Experimental Protocols
To definitively validate the mechanism of this compound, a series of experiments utilizing both wild-type and σ2R KO mice is necessary.
Behavioral Assays
-
Locomotor Activity:
-
Acclimate wild-type and σ2R KO mice to an open-field arena.
-
Administer this compound or vehicle to both genotypes.
-
Record and analyze total distance traveled, ambulatory time, and rearing frequency for a set duration.
-
Expected Outcome: this compound should have minimal effect on baseline locomotion in wild-type mice and no effect in σ2R KO mice.
-
-
Cocaine-Induced Hyperactivity:
-
Habituate wild-type and σ2R KO mice to the testing environment.
-
Pre-treat with this compound or vehicle.
-
Administer cocaine and measure locomotor activity.
-
Expected Outcome: this compound should attenuate cocaine-induced hyperactivity in wild-type mice, but this effect should be absent in σ2R KO mice.
-
Cellular and Molecular Assays
-
Receptor Occupancy:
-
Administer a radiolabeled version of this compound to both wild-type and σ2R KO mice.
-
Perform autoradiography on brain sections to visualize binding.
-
Expected Outcome: Specific binding of radiolabeled SM-21 should be observed in the brains of wild-type mice but be absent in σ2R KO mice.
-
-
Downstream Signaling:
-
Treat primary neuronal cultures from wild-type and σ2R KO mice with this compound.
-
Analyze downstream signaling pathways associated with the σ2 receptor, such as calcium mobilization or cholesterol homeostasis.
-
Expected Outcome: SM-21-induced changes in signaling pathways should be observed in wild-type neurons but not in neurons from σ2R KO mice.
-
Comparative Analysis with Other Sigma-2 Receptor Antagonists
Comparing this compound with other σ2R antagonists that have been tested in knockout models can provide further validation.
Table 2: Comparison of Sigma-2 Receptor Antagonists
| Compound | Reported Effect in Wild-Type Models | Reported Effect in Sigma-2 Receptor KO Models |
| This compound | Attenuates cocaine-induced convulsions and locomotor activity.[6] | Data not available. |
| CM398 | Antinociceptive effects in inflammatory pain models; protective in a model of retinal degeneration.[1][8][10] | Paradoxical results compared to knockout phenotype in retinal degeneration, suggesting complex pharmacology.[1] |
| CT1812 (Elayta) | Neuroprotective, reduces cognitive deficits, and displaces Aβ oligomers in Alzheimer's disease models.[4][8][13] | Data not available in peer-reviewed literature. |
| SAS-0132 | Protects against neurodegeneration in a C. elegans model and rescues memory deficits in a mouse model of Alzheimer's disease.[8] | Blocks the antinociceptive effects of σ2R agonists.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the sigma-2 receptor and the experimental workflow for validating the mechanism of this compound.
Figure 1: Proposed Signaling Pathway of the Sigma-2 Receptor and the Antagonistic Action of this compound.
Figure 2: Experimental Workflow for Validating the Mechanism of this compound using Knockout Mice.
Figure 3: Logical Framework for Validating Drug Mechanism using a Knockout Model.
Conclusion
While direct experimental evidence of this compound's effects in sigma-2 receptor knockout mice is currently lacking in the published literature, a strong case for its mechanism of action can be built through a comparative and inferential approach. By examining the existing data on SM-21, the phenotype of σ2R KO mice, and the effects of other σ2R ligands, researchers can design targeted experiments to definitively validate that this compound exerts its pharmacological effects through the sigma-2 receptor. The proposed experimental workflows provide a clear path forward for these crucial validation studies. The apparent paradoxes between antagonist effects and knockout phenotypes for the σ2 receptor suggest a complex biological role that warrants further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice | eNeuro [eneuro.org]
- 6. Effects of UMB24 and (+/-)-SM 21, putative sigma2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TMEM97 ablation aggravates oxidant-induced retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Harnessing TMEM97 Knockout Models to Unravel the True Targets of SM-21 Maleate
A Comparative Guide for Researchers
The identification of Transmembrane Protein 97 (TMEM97) as the sigma-2 receptor has provided a powerful genetic tool to validate the on-target effects of putative sigma-2 ligands. This guide explores the application of TMEM97 knockout models to confirm the molecular targets of SM-21 maleate (B1232345), a potent and selective sigma-2 receptor antagonist. By comparing the cellular effects of SM-21 maleate in wild-type versus TMEM97 knockout cells, researchers can definitively ascertain its dependence on this receptor for its pharmacological activity. This guide provides an objective comparison with alternative approaches and presents supporting experimental data and protocols for the scientific community.
Comparative Analysis of Sigma-2 Ligand Cytotoxicity in Wild-Type vs. TMEM97 Knockout Cells
A critical application of TMEM97 knockout models is to determine whether the observed biological effects of a sigma-2 ligand are mediated through its interaction with TMEM97. A landmark study investigated the cytotoxic effects of several sigma-2 ligands in HeLa cells and their corresponding TMEM97 knockout counterparts. The results, summarized below, reveal that for a number of these compounds, cytotoxicity is not mediated by TMEM97. While direct experimental data for this compound in TMEM97 knockout models is not yet available, the following data for other sigma-2 ligands provide a crucial framework for how such a study would yield definitive insights into its mechanism of action.
| Ligand | Ligand Type | Cell Line | EC50 (µM) | Fold Change (KO/WT) | Conclusion on TMEM97 Mediation |
| Siramesine | Agonist | Wild-Type HeLa | 8.9 ± 0.7 | N/A | Not Mediated[1][2] |
| TMEM97 KO HeLa | 9.1 ± 1.2 | ~1.02 | |||
| PB28 | Agonist | Wild-Type HeLa | 15.2 ± 1.5 | N/A | Not Mediated[1][2] |
| TMEM97 KO HeLa | 14.8 ± 2.1 | ~0.97 | |||
| SW43 | Agonist | Wild-Type HeLa | 0.45 ± 0.05 | N/A | Not Mediated[1][2] |
| TMEM97 KO HeLa | 0.49 ± 0.07 | ~1.09 | |||
| RHM-4 | Antagonist | Wild-Type HeLa | 1.8 ± 0.3 | N/A | Not Mediated[1][2] |
| TMEM97 KO HeLa | 1.9 ± 0.2 | ~1.06 | |||
| RHM-1 | Antagonist | Wild-Type HeLa | 1.6 ± 0.2 | N/A | Not Mediated[1][2] |
| TMEM97 KO HeLa | 1.7 ± 0.3 | ~1.06 | |||
| ISO-1 | Antagonist | Wild-Type HeLa | 12.5 ± 1.8 | N/A | Not Mediated[1][2] |
| TMEM97 KO HeLa | 13.1 ± 2.3 | ~1.05 |
Data adapted from Zeng et al., Cell Death Discovery (2019)[1][2]. EC50 values represent the concentration of the ligand that induces 50% cell death.
The data unequivocally demonstrate that for the tested sigma-2 ligands, the knockout of TMEM97 did not alter their cytotoxic potency[1][2]. This suggests that while these compounds bind to TMEM97, their cell-killing effects are mediated through a different, yet-to-be-identified target. This underscores the critical importance of using TMEM97 knockout models to validate the on-target effects of novel sigma-2 ligands like this compound.
Experimental Protocols
1. Generation of TMEM97 Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating TMEM97 knockout cell lines.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the TMEM97 gene to ensure a frameshift mutation leading to a non-functional protein. Use online tools to design gRNAs with high on-target and low off-target scores.
-
Synthesize and anneal complementary oligonucleotides for the selected gRNA.
-
Clone the annealed gRNA into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection:
-
Culture the parental cell line (e.g., HeLa, SH-SY5Y) to 70-80% confluency.
-
Transfect the cells with the gRNA-Cas9 plasmid using a suitable transfection reagent.
-
-
Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, detach the cells and sort GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Culture the single cells to allow for clonal expansion.
-
-
Validation of Knockout:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and amplify the targeted region of the TMEM97 gene by PCR.
-
Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Confirm the absence of TMEM97 protein expression in the knockout clones by Western blot analysis using a validated TMEM97 antibody.
-
2. Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed wild-type and TMEM97 knockout cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and other relevant sigma-2 ligands as controls) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curves and calculate the EC50 values for each cell line and compound.
-
Visualizing the Role of TMEM97 in Cellular Signaling
The following diagrams illustrate the conceptual framework for using TMEM97 knockout models and the known signaling pathways involving TMEM97.
Figure 1. Workflow for validating this compound targets using TMEM97 knockout models.
Figure 2. Known signaling pathways involving TMEM97 (Sigma-2 Receptor).
Conclusion
The advent of TMEM97 knockout models represents a paradigm shift in the validation of sigma-2 receptor ligands. As demonstrated by studies on various sigma-2 compounds, the assumption that all pharmacological effects of these ligands are mediated through TMEM97 is not always correct[1][2]. For a compound like this compound, which is described as a potent and selective sigma-2 antagonist, it is imperative to perform comparative studies in TMEM97 wild-type and knockout cells[3][4]. This approach will definitively clarify which of its effects, from analgesia to nootropic activity, are truly dependent on its interaction with TMEM97. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously validate the on-target activity of this compound and other novel sigma-2 receptor modulators, thereby accelerating the development of more specific and effective therapeutics.
References
- 1. TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of SM-21 Maleate's Cholinergic Effects with Other Cholinergic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SM-21 maleate (B1232345), a selective σ2 (sigma-2) receptor antagonist with cholinergic-enhancing properties, against established cholinergic agents, including acetylcholinesterase inhibitors (AChEIs) and M1 muscarinic receptor agonists. The objective is to offer a side-by-side look at their mechanisms of action and effects on cognitive function and acetylcholine (B1216132) release, supported by available preclinical data.
Overview of Cholinergic Agents
The cholinergic system plays a crucial role in cognitive processes, including memory and learning. Cholinergic agents aim to amplify neurotransmission involving acetylcholine (ACh). These agents primarily fall into two categories:
-
Acetylcholinesterase Inhibitors (AChEIs): These drugs, such as donepezil (B133215), rivastigmine (B141), and galantamine, increase the synaptic availability of ACh by inhibiting its breakdown by the enzyme acetylcholinesterase. They are standard symptomatic treatments for Alzheimer's disease.[1]
-
Muscarinic Receptor Agonists: These compounds directly activate muscarinic ACh receptors. M1 muscarinic agonists, in particular, are being investigated as potential disease-modifying treatments for Alzheimer's disease due to their role in pro-cognitive signaling pathways.[2][3]
-
Presynaptic Modulators: A newer class of agents that enhance the release of ACh from presynaptic neurons. SM-21 maleate falls into this category through its unique mechanism as a σ2 receptor antagonist.
Mechanism of Action of this compound
This compound is a potent and selective σ2 receptor antagonist.[4] Its primary cholinergic effect is mediated through a presynaptic mechanism that results in an increased release of acetylcholine at central synapses.[5][6] Some research also suggests that its analgesic properties may be attributed to the antagonism of presynaptic M2 muscarinic autoreceptors, which would also lead to an enhancement of ACh release.[7]
dot
Caption: Proposed mechanism of this compound enhancing acetylcholine release.
Comparative Preclinical Data
Direct comparative studies of this compound against other cholinergic agents are limited. The following tables summarize available data from separate preclinical studies. It is important to note that variations in experimental protocols, animal models, and laboratories can influence outcomes.
Cognitive Enhancement: Passive Avoidance Test in Mice
The passive avoidance test is a fear-motivated task used to assess learning and memory. An increase in step-through latency indicates improved memory retention.
| Compound | Animal Model | Dosing and Administration | Key Findings (Step-Through Latency) | Citation(s) |
| This compound | Mice | Data on specific doses and effects on latency are not readily available in published abstracts. Cognition-enhancing activity has been reported. | Not available | [2] |
| Donepezil | Male mice with amnesia induced by a group II mGlu receptor agonist/antagonist | 1 mg/kg, subcutaneous | Ameliorated amnesia. | [2] |
| Aβ₂₅₋₃₅ peptide-injected mice | 0.5 and 1 mg/kg, intraperitoneal | Significantly reversed alternation deficits. | [8] | |
| Rivastigmine | Rats with scopolamine-induced amnesia | Not specified | Increased latency of reaction in passive avoidance tests. | [9] |
| Aβ₂₅₋₃₅ peptide-injected mice | 1 mg/kg, intraperitoneal | Highly significantly reversed alternation deficits. | [8] | |
| Galantamine | Mice with nucleus basalis magnocellularis lesions | 3.0 mg/kg, intraperitoneal | Showed optimal improvement in a U-shaped dose-response curve. | [1] |
| Aβ₂₅₋₃₅ peptide-injected mice | 1 mg/kg, intraperitoneal | Highly significantly reversed alternation deficits. | [8] | |
| M1 Muscarinic Agonists | Mice (studies with antagonists) | N/A (Antagonist studies suggest M1 receptor involvement in acquisition and consolidation) | Pirenzepine (B46924) (M1 antagonist) shortened response latency, indicating the importance of M1 receptors in memory. | [4] |
Acetylcholine Release: In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.
| Compound | Brain Region | Animal Model | Dosing and Administration | Key Findings (% Increase in ACh Release) | Citation(s) |
| This compound | Rat parietal cortex | Rats | Not specified | ACh-releasing properties confirmed. Specific quantitative data is not readily available in published abstracts. | [2] |
| Donepezil | Rat cerebral cortex | Rats | 2.5-10 mg/kg, oral | Dose-dependently increased extracellular ACh concentration. | [10] |
| Conscious monkeys | Young and aged monkeys | 50 and 250 µg/kg | Dose-dependent increase in acetylcholine levels in the prefrontal cortex of young animals. | [11] | |
| Rivastigmine | Mouse hippocampus | Acetylcholinesterase-deficient mice | 1 and 10 µM (infused) | Doubled ACh levels in mice lacking acetylcholinesterase, indicating an effect on butyrylcholinesterase. | |
| Galantamine | Rat medial prefrontal cortex | Traumatic brain injury model rats | 5.0 mg/kg, intraperitoneal | Significantly increased ACh efflux 30 minutes following injection. | [12] |
| M1 Muscarinic Agonists | Rat striatum | Normal and 6-hydroxydopamine-lesioned rats | N/A (Antagonist studies) | Pirenzepine (M1 antagonist) decreased dopamine (B1211576) release, suggesting M1 receptors enhance it, which is often linked to ACh modulation. | [13] |
Experimental Protocols
Passive Avoidance Test
Objective: To assess the effect of a compound on long-term memory.
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency suggests better memory of the aversive stimulus.
dot
Caption: Workflow for the passive avoidance cognitive test.
In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure extracellular acetylcholine levels in a specific brain region of a conscious animal.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Acetylcholine from the extracellular space diffuses across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of acetylcholine in the dialysate is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
dot
Caption: Workflow for in vivo microdialysis of acetylcholine.
Conclusion
References
- 1. Effects of different doses of galanthamine, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of donepezil on group II mGlu receptor agonist- or antagonist-induced amnesia on passive avoidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Original Peptide Derivatives of Galantamine on Passive Avoidance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of selective muscarinic antagonists, pirenzepine and AF-DX 116, on passive avoidance tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of an Acute Administration of Cannabidiol or Rivastigmine, Alone and in Combination, on Scopolamine-Provoked Memory Impairment in the Passive Avoidance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of galanin on passive avoidance response, elevated plus-maze learning, and spontaneous alternation performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of donepezil hydrochloride (E2020) on extracellular acetylcholine concentration in the cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute acetylcholinesterase inhibition on the cerebral cholinergic neuronal system and cognitive function: Functional imaging of the conscious monkey brain using animal PET in combination with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of M1- and M2-muscarinic drugs on striatal dopamine release and metabolism: an in vivo microdialysis study comparing normal and 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SM-21 Maleate: A Comparative Analysis with Other Sigma Receptor Ligands
For researchers, scientists, and professionals in drug development, the precise characterization of a ligand's binding profile is paramount. This guide provides a comprehensive benchmark of SM-21 maleate's selectivity against other prominent sigma (σ) receptor ligands, supported by experimental data and detailed protocols.
SM-21 maleate (B1232345) is a potent and selective antagonist for the sigma-2 (σ₂) receptor, a target of significant interest in oncology and neurodegenerative disease research.[1][2] Its pharmacological profile is distinguished by a pronounced preference for the σ₂ receptor over the sigma-1 (σ₁) subtype and a range of other neurotransmitter receptors. This guide delves into the quantitative binding affinities and functional implications of this selectivity, offering a direct comparison with other well-established sigma receptor ligands.
Comparative Binding Affinity of this compound and Other Ligands
The selectivity of a ligand is quantitatively defined by its binding affinity (Ki) for its primary target versus other potential binding sites. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other reference ligands for σ₁ and σ₂ receptors.
| Ligand | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Muscarinic Receptor Affinity (Ki) | Selectivity (σ₁/σ₂) |
| This compound | Higher than σ₂ | High Affinity | > 1000 nM[3] | Selective for σ₂ |
| Siramesine | 17 | 0.12 | - | 141.7 |
| Haloperidol | ~2-4 | High Affinity | - | Non-selective |
| PB28 | 0.38 | 0.68 | - | 0.56 (High affinity for both) |
| RHM-1 | - | High Affinity | - | Highly selective for σ₂ |
Note: Specific Ki values for this compound at σ₁ and σ₂ receptors are not publicly available; however, literature indicates a higher affinity for σ₂ over σ₁ and an affinity for muscarinic and other receptors greater than 1000 nM.[3][4]
Experimental Protocols
The determination of binding affinities is crucial for characterizing ligand selectivity. A standard method employed is the radioligand binding assay.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for σ₁ and σ₂ receptors by measuring the displacement of a radiolabeled ligand.
Materials:
-
Test compound (this compound)
-
Radioligand for σ₁ receptors: --INVALID-LINK---pentazocine
-
Radioligand for σ₂ receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG)
-
Masking agent for σ₁ sites (for σ₂ assay): (+)-pentazocine
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For the σ₂ receptor assay, include a saturating concentration of (+)-pentazocine to block the binding of [³H]DTG to σ₁ receptors.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of this compound with its target receptors initiates downstream signaling cascades. Understanding these pathways is essential for elucidating its mechanism of action.
Sigma-2 Receptor Signaling
The precise signaling mechanisms of the σ₂ receptor are still under investigation, but several key pathways have been identified. Activation or antagonism of the σ₂ receptor can modulate intracellular calcium levels, influence the activity of ion channels, and impact cell survival pathways.
Caption: Sigma-2 Receptor Signaling Pathway
Muscarinic Receptor Signaling
This compound exhibits low affinity for muscarinic receptors. These G protein-coupled receptors are divided into five subtypes (M1-M5) with distinct signaling pathways. M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.
Caption: Muscarinic Receptor Signaling Pathways
Conclusion
The available data robustly demonstrate that this compound is a highly selective σ₂ receptor antagonist. Its minimal interaction with the σ₁ receptor and a broad range of other neurotransmitter receptors at therapeutic concentrations underscores its value as a precise pharmacological tool for investigating the role of the σ₂ receptor in health and disease. This high selectivity profile suggests a lower potential for off-target effects, a critical attribute for the development of novel therapeutics. Further quantitative studies to precisely determine the Ki values of this compound at sigma receptor subtypes will further refine our understanding of its exceptional selectivity.
References
- 1. SM21 maleate, sigma2 receptor antagonist (CAS 155059-42-0) | Abcam [abcam.com]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SM-21 Maleate: A Guide for Laboratory Professionals
The proper disposal of SM-21 maleate (B1232345), a selective σ2 antagonist used in research, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of SM-21 maleate waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include using personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to local, state, and federal regulations. Improper disposal, such as pouring it down the drain or mixing it with regular trash, is strictly prohibited.[2][3]
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other chemical waste streams to prevent incompatible chemical reactions.[2][4] Specifically, keep it separate from strong acids, strong bases, and strong oxidizing/reducing agents.[1]
-
-
Container Selection and Labeling :
-
Choose a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof screw cap is generally suitable.[2][4]
-
The container must be in good condition, free from cracks or leaks.[4]
-
Clearly label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "(±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate" or "this compound". Avoid using abbreviations.[2]
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other components of the waste mixture.
-
-
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5]
-
Use secondary containment, such as a plastic tub, to prevent the spread of material in case of a spill.[2][4]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
-
-
Arranging for Disposal :
-
Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) office, arrange for its collection.
-
Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[1] Do not transport hazardous waste yourself.[3]
-
Spill and Decontamination Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material.[1] Using non-sparking tools, collect the absorbed material and place it in a designated hazardous waste container.[1] Decontaminate the spill area with a suitable cleaning agent. All materials used for the cleanup must also be disposed of as hazardous waste.[3] For large spills, contact your institution's EHS office immediately.
Disposal of Contaminated Packaging
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[3] The rinsate from this process must be collected and disposed of as hazardous waste.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Size | Avoid containers larger than 10 liters for ease of handling. | [4] |
| Storage Limit | Do not store more than 10 gallons of hazardous waste in the lab. | [2] |
| pH of Aqueous Waste for Sewer Disposal | Generally, pH must be between 7 and 9 for sewer disposal, but this is not recommended for this compound waste. | [2] |
Experimental Protocols and Workflows
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Handling of SM-21 Maleate: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount when working with novel compounds. This guide provides essential safety and logistical information for handling SM-21 maleate (B1232345), a potent and selective σ2 receptor antagonist and presynaptic cholinergic modulator. The following protocols and data are intended to supplement, not replace, institutional safety guidelines and a thorough understanding of the available literature.
SM-21 maleate, also known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a neuroactive compound with potential therapeutic applications.[1] Its ability to modulate cholinergic systems and interact with sigma-2 receptors necessitates careful handling to minimize exposure and ensure experimental integrity.[2][3]
Immediate Safety and Handling Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on general principles for handling potent, powdered neuroactive compounds.
Personal Protective Equipment (PPE) is the final line of defense and must be used diligently.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of fine powder particles. |
| Lab Coat/Gown | A dedicated lab coat, preferably a disposable gown. | Protects personal clothing from contamination. |
Engineering Controls are the primary means of exposure control.
-
Ventilation: All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a powder containment hood.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Operational Plan: From Receipt to Disposal
A structured approach to the entire lifecycle of this compound in the laboratory is crucial for safety and compliance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at room temperature.[4]
-
The container should be clearly labeled with the chemical name, CAS number (155059-42-0), and any relevant hazard warnings.
Weighing and Solution Preparation
-
Preparation: Before handling the powder, ensure all necessary PPE is correctly donned and the work area within the fume hood is clean and uncluttered.
-
Weighing: Use a dedicated set of utensils (spatulas, weigh boats) for this compound. Handle the powder carefully to minimize the generation of airborne dust.
-
Dissolution: this compound is soluble in water up to 25 mM.[4] When preparing stock solutions, slowly add the solvent to the powder to avoid splashing. For higher concentrations or different applications, Dimethyl Sulfoxide (DMSO) can be used.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Spillage and Decontamination
-
Minor Spills: In case of a small spill of the powder, carefully wipe it up with a damp cloth or absorbent paper, avoiding the creation of dust. The contaminated material should be placed in a sealed container for disposal.
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent, followed by a rinse with water.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
The following table summarizes the available physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate | [1] |
| Molecular Formula | C22H28ClNO7 | [4] |
| Molecular Weight | 453.92 g/mol | [4] |
| CAS Number | 155059-42-0 | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 25 mM in water | [4] |
| Storage | Store at Room Temperature | [4] |
Toxicological Data:
Experimental Protocols and Mechanism of Action
This compound exerts its effects through two primary mechanisms: antagonism of the sigma-2 (σ2) receptor and modulation of presynaptic cholinergic receptors, which leads to an increase in acetylcholine (B1216132) (ACh) release.[2][3]
Preparation of Stock Solutions
A general protocol for preparing a stock solution is as follows:
-
Calculate the required mass of this compound based on the desired concentration and final volume.
-
Carefully weigh the this compound powder in a fume hood.
-
Add the appropriate solvent (e.g., sterile water or DMSO) to the powder.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Sterile-filter the solution if it is to be used in cell culture experiments.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C for long-term storage).
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring a safe laboratory environment while advancing scientific knowledge. This guide is intended to be a living document, to be updated as more specific information on the properties and handling of this compound becomes available.
References
- 1. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)-TROPANYL 2-(4-CHLOROPHENOXY)BUTANOATE MALEATE | 155058-71-2 [m.chemicalbook.com]
- 5. Tropine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
